Product packaging for BocNH-PEG2-CH2COONHS(Cat. No.:CAS No. 911102-04-0)

BocNH-PEG2-CH2COONHS

Cat. No.: B1416394
CAS No.: 911102-04-0
M. Wt: 360.36 g/mol
InChI Key: ZQJVJINORRTODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BocNH-PEG2-CH2COONHS is a useful research compound. Its molecular formula is C15H24N2O8 and its molecular weight is 360.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24N2O8 B1416394 BocNH-PEG2-CH2COONHS CAS No. 911102-04-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O8/c1-15(2,3)24-14(21)16-6-7-22-8-9-23-10-13(20)25-17-11(18)4-5-12(17)19/h4-10H2,1-3H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJVJINORRTODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1356229-07-6
Record name Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356229-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID601103784
Record name Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601103784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356229-07-6
Record name Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601103784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of BocNH-PEG2-CH2COONHS: A Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key applications of BocNH-PEG2-CH2COONHS, a heterobifunctional crosslinker integral to the advancement of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound is a versatile chemical linker composed of three key functional components:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for a primary amine. This allows for the selective reaction of the other end of the linker while the amine remains unreactive. The Boc group can be removed under mild acidic conditions to expose the primary amine for subsequent conjugation steps.

  • PEG Spacer (PEG2): The short polyethylene glycol (PEG) spacer, consisting of two ethylene glycol units, is a hydrophilic chain that enhances the solubility of the linker and the resulting conjugate in aqueous buffers. This can be crucial for preventing aggregation and improving the pharmacokinetic properties of the final bioconjugate.

  • N-Hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive functional group that readily couples with primary amines on target biomolecules, such as the ε-amino group of lysine residues or the N-terminus of proteins. This reaction forms a stable and covalent amide bond.

Core Mechanism of Action: Amide Bond Formation

The primary mechanism of action of this compound is the acylation of primary amines via its N-hydroxysuccinimide (NHS) ester. This reaction is a nucleophilic acyl substitution where the deprotonated primary amine of a biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Reaction Kinetics and pH Dependence

The reaction between an NHS ester and a primary amine is highly dependent on the pH of the reaction buffer. The optimal pH range for this conjugation is typically between 7.2 and 8.5.[1]

  • Below pH 7.2: The majority of primary amines are protonated (-NH3+), rendering them non-nucleophilic and thus significantly slowing down or preventing the reaction.

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases substantially. In this competing reaction, water molecules attack the NHS ester, leading to its inactivation and a reduction in the overall yield of the desired conjugate.[1]

pHTemperature (°C)Half-life of NHS EsterReference Molecule
8.0Room Temperature~210 minutesPorphyrin-NHS Ester
8.5Room Temperature~180 minutesPorphyrin-NHS Ester
9.0Room Temperature~125 minutesPorphyrin-NHS Ester
7.004-5 hoursGeneral NHS-ester compounds
8.6410 minutesGeneral NHS-ester compounds

Table 1: Representative Hydrolysis Half-lives of NHS Esters. Data is based on studies of porphyrin-NHS esters and general NHS-ester compounds and should be considered as an estimation for the behavior of this compound.[2][3]

The rate of amidation is also pH-dependent and generally faster than hydrolysis under optimal conditions. In one study, the half-life of amidation for a porphyrin-NHS ester at pH 8.5 was approximately 20 minutes, significantly shorter than its hydrolysis half-life of 180 minutes at the same pH. This highlights the importance of maintaining the recommended pH range to favor the desired conjugation reaction.

Experimental Protocols

The following is a general protocol for the conjugation of a protein with this compound. This should be optimized for the specific biomolecule and application.

Materials
  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate) at a concentration of 1-10 mg/mL.

  • This compound

  • Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching buffer: 1M Tris-HCl or 1M Glycine, pH 7.5.

  • Purification system (e.g., size-exclusion chromatography, dialysis).

Procedure
  • Buffer Exchange: Ensure the protein solution is in a buffer free of primary amines (e.g., Tris, glycine) as these will compete with the target protein for reaction with the NHS ester. If necessary, perform a buffer exchange into a suitable buffer like PBS at pH 7.2-8.5.

  • Prepare NHS Ester Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation. Prepare a stock solution (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

  • Conjugation Reaction: While gently stirring the protein solution, add the desired molar excess of the this compound solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal incubation time will depend on the reactivity of the protein and the desired degree of labeling.

  • Quenching: To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unreacted linker and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.

  • Boc Deprotection (Optional): If the newly introduced amine is required for a subsequent reaction, the Boc group can be removed by treating the conjugate with a mild acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM). This step should be carefully optimized to avoid denaturation of the protein.

Applications in Drug Development

The unique heterobifunctional nature of this compound makes it a valuable tool in the development of complex biotherapeutics.

PROTACs

In the synthesis of PROTACs, a linker like this compound can be used to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. The Boc-protected amine allows for a modular and sequential synthesis.

PROTAC_Mechanism cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action Target Ligand Target Ligand BocNH_Linker This compound Target Ligand->BocNH_Linker NHS ester reaction Intermediate Ligand-Linker-Boc BocNH_Linker->Intermediate E3_Ligase_Ligand E3 Ligase Ligand Intermediate->E3_Ligase_Ligand Boc deprotection & coupling PROTAC PROTAC E3_Ligase_Ligand->PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation ADC_Workflow cluster_conjugation ADC Synthesis cluster_delivery Cellular Uptake and Payload Release Payload Cytotoxic Payload BocNH_Linker This compound Payload->BocNH_Linker NHS ester reaction Intermediate Payload-Linker-Boc BocNH_Linker->Intermediate Antibody Antibody Intermediate->Antibody Boc deprotection & coupling ADC Antibody-Drug Conjugate Antibody->ADC Binding ADC binds to cell surface antigen ADC->Binding Internalization Internalization via endocytosis Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Linker cleavage and Payload Release Lysosome->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

References

A Technical Guide to the Solubility and Stability of BocNH-PEG2-CH2COONHS for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BocNH-PEG2-CH2COONHS is a heterobifunctional crosslinker containing a Boc-protected amine, a two-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This reagent is valuable in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where precise linking of molecules is crucial.[1] The inclusion of the hydrophilic PEG spacer can enhance the solubility of the resulting conjugates in aqueous media.[2][][4] Understanding the solubility and stability of this crosslinker is paramount for its effective use in experimental and developmental settings. This guide provides a comprehensive overview of these properties, along with detailed experimental protocols and logical workflows.

Solubility

Qualitative Solubility Profile:

  • Organic Solvents: As a non-polar to moderately polar organic molecule, this compound is expected to be soluble in common organic solvents used in bioconjugation, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[] These anhydrous polar aprotic solvents are ideal for preparing stock solutions as they prevent premature hydrolysis of the reactive NHS ester.

  • Aqueous Solutions: The presence of the hydrophilic PEG2 spacer enhances the water solubility of the molecule. However, the overall solubility in aqueous buffers may be limited by the hydrophobic Boc group and the succinimide ring. It is common practice to first dissolve PEG-NHS esters in a minimal amount of an organic solvent like DMSO before adding them to an aqueous reaction mixture.

Recommendations for Dissolution:

To prepare a working solution of this compound, it is recommended to first dissolve the compound in anhydrous DMSO or DMF to a high concentration (e.g., 10-50 mg/mL). This stock solution can then be added dropwise to the aqueous reaction buffer containing the molecule to be modified, ensuring the final concentration of the organic solvent is kept to a minimum (typically <10% v/v) to avoid denaturation of proteins or other biomolecules.

Stability

The stability of this compound is influenced by two primary factors: the hydrolysis of the NHS ester and the integrity of the Boc-protecting group.

NHS Ester Hydrolysis

The NHS ester is susceptible to hydrolysis, a reaction with water that renders the crosslinker inactive for conjugation to primary amines. The rate of hydrolysis is highly dependent on pH and temperature.

pH-Dependence of Hydrolysis:

The hydrolysis of NHS esters is significantly accelerated at higher pH values. The optimal pH range for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5. Below this range, the protonation of primary amines reduces their nucleophilicity, slowing down the conjugation reaction. Above this range, the rate of hydrolysis of the NHS ester increases dramatically, leading to a lower conjugation yield.

Quantitative Stability Data (for analogous PEG-NHS esters):

While specific hydrolysis data for this compound is not available, studies on other PEG-NHS esters provide valuable insights into its expected stability.

pHTemperature (°C)Half-life of PEG-NHS EsterReference Compound(s)
7.4Not Specified> 120 minutesBranched PEG-NHS
8.0259.8 - 33.6 minutesVarious linear PEG-NHS esters (SG, SPA, SVA)
9.0Not Specified< 9 minutesBranched PEG-NHS

Data compiled from studies on analogous PEG-NHS esters. The exact hydrolysis rate of this compound may vary.

This data underscores the critical need for careful pH control during conjugation reactions. For reactions requiring longer incubation times, a pH closer to 7.4 is advisable to minimize hydrolysis. For faster reactions, a pH towards the higher end of the optimal range (up to 8.5) can be used, but with the understanding that the stability of the NHS ester is reduced.

Boc Protecting Group Stability

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is generally stable under the neutral to slightly basic conditions (pH 7.2-8.5) used for NHS ester conjugation reactions. The Boc group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or dilute hydrochloric acid (HCl). Therefore, the Boc group on this compound is expected to remain intact during the conjugation step, allowing for subsequent deprotection and further functionalization of the introduced amine group if desired.

Storage Recommendations

To ensure the integrity and reactivity of this compound, proper storage is essential.

FormStorage TemperatureRecommended DurationNotes
Solid (Pure) -20°CMonths to yearsStore in a desiccated environment to protect from moisture, which can cause hydrolysis of the NHS ester.
In Anhydrous DMSO or DMF -20°C or -80°CUp to 1-2 monthsAliquot to avoid repeated freeze-thaw cycles. Ensure the solvent is truly anhydrous.
Aqueous Solution Not RecommendedUse immediatelyDue to rapid hydrolysis, aqueous solutions should be prepared fresh and used without delay.

Experimental Protocols

The following section provides a detailed methodology for a typical bioconjugation experiment using this compound, such as labeling a protein with a primary amine.

General Protein Labeling Protocol

Materials:

  • This compound

  • Protein of interest

  • Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.1 M sodium bicarbonate buffer, pH 7.2-8.5)

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography) or dialysis cassette

Procedure:

  • Buffer Exchange: Ensure the protein solution is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the NHS ester and must be avoided.

  • Prepare NHS Ester Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Calculate Molar Excess: Determine the desired molar ratio of the NHS ester to the protein. A 10- to 20-fold molar excess of the NHS ester is a common starting point, but this should be optimized for the specific protein and desired degree of labeling.

  • Reaction: Add the calculated volume of the dissolved this compound solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% (v/v).

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours. The optimal time and temperature may need to be determined empirically.

  • Quenching: Stop the reaction by adding a quenching reagent to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

  • Purification: Remove excess, unreacted this compound and the NHS byproduct from the labeled protein using a desalting column, size-exclusion chromatography, or dialysis.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a typical bioconjugation workflow and the general principle of PROTAC-mediated protein degradation where this linker could be applied.

G cluster_workflow Bioconjugation Workflow A Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) C Add NHS Ester to Protein Solution (Controlled molar excess) A->C B Prepare this compound Stock Solution (in anhydrous DMSO/DMF) B->C D Incubate (RT or 4°C) C->D E Quench Reaction (e.g., Tris or Glycine) D->E F Purify Conjugate (e.g., SEC or Dialysis) E->F G Characterize Conjugate F->G

Bioconjugation Experimental Workflow

PROTAC_MoA cluster_protac PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (this compound as linker) PROTAC->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation

References

The Strategic Application of BocNH-PEG2-CH2COONHS in Advanced Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of biotherapeutics, the precise and stable linkage of molecules is paramount. Heterobifunctional crosslinkers are central to this endeavor, enabling the conjugation of diverse molecular entities to create sophisticated constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among these critical reagents, BocNH-PEG2-CH2COONHS has emerged as a versatile tool. This technical guide provides an in-depth exploration of the core functions, applications, and methodologies associated with this compound, offering a comprehensive resource for researchers in the field.

This compound is a heterobifunctional crosslinker characterized by a tert-butyloxycarbonyl (Boc) protected amine and an N-hydroxysuccinimide (NHS) ester, separated by a short, hydrophilic di-ethylene glycol (PEG2) spacer. This strategic design allows for a sequential and controlled conjugation process. The NHS ester provides a reactive handle for covalent modification of primary amines on biomolecules, while the Boc-protected amine offers a latent reactive site that can be deprotected for subsequent conjugation steps. The integrated PEG2 linker enhances the solubility and reduces the immunogenicity of the resulting bioconjugate, critical attributes for therapeutic applications.[1][2][3]

Core Functionality and Mechanism of Action

The utility of this compound lies in its two distinct reactive moieties, enabling a two-stage conjugation strategy.

1. Amine-Reactive NHS Ester Conjugation:

The initial step involves the reaction of the NHS ester with primary amines, such as the ε-amine of lysine residues or the N-terminus of proteins.[4] This reaction proceeds via nucleophilic acyl substitution, forming a stable and irreversible amide bond. The reaction is most efficient at a slightly alkaline pH (7.2-8.5).[]

2. Acid-Labile Boc Group Deprotection:

Following the initial conjugation, the Boc protecting group on the terminal amine can be removed under acidic conditions, typically using trifluoroacetic acid (TFA). This deprotection step exposes a primary amine, which can then be utilized for the conjugation of a second molecule of interest.

Quantitative Data Summary

The stability of the NHS ester is a critical factor for successful conjugation, as it is susceptible to hydrolysis in aqueous environments. The rate of hydrolysis is highly dependent on pH and temperature.

pHTemperature (°C)Half-life of NHS Ester
7.044-5 hours
8.025~1 hour
8.6410 minutes

Note: Data is for general NHS esters and may vary slightly for this compound.

Experimental Protocols

The following are representative protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Protocol 1: Two-Step Sequential Conjugation

This protocol outlines a general procedure for the sequential conjugation of two different molecules (Molecule A and Molecule B) to a protein using this compound.

Materials:

  • Protein of interest

  • This compound

  • Molecule A (with a primary amine)

  • Molecule B (with a reactive group for amines)

  • Conjugation Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • Boc Deprotection Reagent (e.g., 50% TFA in dichloromethane)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • NHS Ester Reaction:

    • Dissolve this compound in an anhydrous organic solvent (e.g., DMSO or DMF) to a stock concentration of 10-20 mM.

    • Add the desired molar excess of the crosslinker to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Purification: Remove excess crosslinker using size-exclusion chromatography.

  • Boc Deprotection:

    • Lyophilize the purified protein-linker conjugate.

    • Resuspend the conjugate in the Boc Deprotection Reagent.

    • Incubate for 30-60 minutes at room temperature.

    • Remove the deprotection reagent by evaporation under a stream of nitrogen.

  • Second Conjugation:

    • Resuspend the deprotected conjugate in Conjugation Buffer.

    • Add the desired molar excess of Molecule B.

    • Incubate for 1-2 hours at room temperature.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

  • Final Purification: Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography.

Protocol 2: Synthesis of a PROTAC

This protocol provides a representative workflow for the synthesis of a PROTAC using this compound to link a target protein ligand and an E3 ligase ligand.

Materials:

  • Target Protein Ligand (with a primary amine)

  • E3 Ligase Ligand (with a carboxylic acid)

  • This compound

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • Organic solvents (e.g., DMF, DCM)

  • Boc Deprotection Reagent (e.g., TFA in DCM)

  • Purification system (e.g., HPLC)

Procedure:

  • Coupling of E3 Ligase Ligand to Crosslinker:

    • Activate the carboxylic acid of the E3 ligase ligand using peptide coupling reagents.

    • React the activated ligand with the amine of BocNH-PEG2-amine (a derivative of the title compound).

  • Boc Deprotection:

    • Dissolve the product from step 1 in the Boc Deprotection Reagent.

    • Incubate until deprotection is complete (monitor by TLC or LC-MS).

    • Remove the solvent and excess acid in vacuo.

  • Coupling to Target Protein Ligand:

    • Activate the carboxylic acid of the deprotected intermediate from step 2.

    • React with the primary amine of the target protein ligand.

  • Purification: Purify the final PROTAC using preparative HPLC.

Visualizations

experimental_workflow cluster_step1 Step 1: NHS Ester Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Conjugation Protein Protein (with primary amines) Conjugate1 Protein-PEG2-NHBoc Protein->Conjugate1 Reaction at pH 7.2-8.5 Crosslinker This compound Crosslinker->Conjugate1 Conjugate1_deprotect Protein-PEG2-NHBoc Deprotected_Conjugate Protein-PEG2-NH2 Conjugate1_deprotect->Deprotected_Conjugate Acidic Conditions (TFA) Deprotected_Conjugate_react Protein-PEG2-NH2 Final_Conjugate Protein-PEG2-NH-Molecule B Deprotected_Conjugate_react->Final_Conjugate MoleculeB Molecule B MoleculeB->Final_Conjugate

Caption: Workflow for two-step sequential bioconjugation.

protac_synthesis E3_Ligand E3 Ligase Ligand (with COOH) Intermediate1 E3 Ligand-PEG2-NHBoc E3_Ligand->Intermediate1 Amide Coupling Boc_PEG_NH2 BocNH-PEG2-NH2 Boc_PEG_NH2->Intermediate1 Intermediate2 E3 Ligand-PEG2-NH2 Intermediate1->Intermediate2 Boc Deprotection TFA TFA TFA->Intermediate2 Final_PROTAC E3 Ligand-PEG2-NH-Target Ligand (PROTAC) Intermediate2->Final_PROTAC Amide Coupling Target_Ligand Target Protein Ligand (with COOH) Target_Ligand->Final_PROTAC

References

The Strategic Application of BocNH-PEG2-CH2COONHS in PROTAC Linker Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic drug discovery. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to degrade specific proteins of interest, are comprised of three key components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer; its composition and length are critical determinants of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex. Among the diverse array of linker building blocks, PEG moieties have gained prominence, with statistics indicating that approximately 54% of reported PROTACs utilize them.[1] This guide provides a comprehensive technical overview of BocNH-PEG2-CH2COONHS, a versatile PEG-based linker precursor, and its application in the synthesis of potent PROTACs.

Physicochemical Properties of this compound

This compound is a heterobifunctional linker that features a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester. The inclusion of the two-unit polyethylene glycol (PEG) chain enhances the hydrophilicity of the resulting PROTAC, which can improve its solubility and cell permeability.[1] The terminal NHS ester provides a reactive handle for covalent attachment to an amine-containing molecule, while the Boc-protected amine allows for subsequent deprotection and further functionalization.

PropertyValue
Chemical Formula C15H24N2O8
Molecular Weight 360.36 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO, and chlorinated solvents
Storage Conditions -20°C, desiccated

The Role of Linker Length and Composition in PROTAC Efficacy

The length of the linker is a critical parameter that must be empirically optimized for each specific target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. The following tables summarize data from studies on different PROTACs, illustrating the impact of linker length on degradation potency (DC50) and maximal degradation (Dmax).

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation-
21396%
2929276%

Table 2: Comparative Efficacy of ERα-targeting PROTACs with Different Linker Lengths

Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10

Experimental Protocols

Synthesis of this compound from Boc-NH-PEG2-CH2COOH

This protocol describes the activation of the carboxylic acid terminus of Boc-NH-PEG2-CH2COOH to an NHS ester.

Materials:

  • Boc-NH-PEG2-CH2COOH

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve Boc-NH-PEG2-CH2COOH (1.0 eq) in anhydrous DCM or DMF.

  • Add N-Hydroxysuccinimide (NHS) (1.1 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM or DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Representative Protocol for PROTAC Synthesis using this compound

This protocol outlines a two-step solution-phase synthesis of a PROTAC, starting with the coupling of the NHS ester to an amine-containing E3 ligase ligand, followed by Boc deprotection and coupling to a carboxylic acid-functionalized protein of interest (POI) ligand.

Step 1: Amide Coupling of this compound with an E3 Ligase Ligand

  • Dissolve the amine-containing E3 ligase ligand (e.g., pomalidomide derivative) (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected PROTAC intermediate.

Step 2: Boc Deprotection and Coupling to a POI Ligand

  • Dissolve the Boc-protected PROTAC intermediate (1.0 eq) in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA).[2]

  • Stir the reaction mixture at room temperature for 1-2 hours.[2]

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine is typically used as the TFA salt in the next step without further purification.[2]

  • In a separate flask, dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.

  • Add a peptide coupling reagent such as HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the deprotected amine intermediate (TFA salt, 1.1 eq) in anhydrous DMF to the activated POI ligand solution.

  • Stir the reaction at room temperature for 4-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative HPLC.

Visualizing the Synthesis and Mechanism

PROTAC_Synthesis_Workflow

PROTAC_MoA

References

An In-depth Technical Guide to Boc-Protected Amine Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyloxycarbonyl (Boc)-protected amine linkers, essential tools in modern organic synthesis, peptide chemistry, and the development of complex therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into the core chemistry, synthesis, deprotection strategies, and applications, presenting quantitative data and detailed experimental protocols.

The Chemistry of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis.[1][2] Its popularity stems from its remarkable stability under a wide range of conditions, including basic, nucleophilic, and reductive environments, while being easily and cleanly removable under moderately acidic conditions.[3][4] This specific acid lability forms the basis of its utility in complex, multi-step syntheses.

An amine is typically protected by reacting it with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base.[4] The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the anhydride. The resulting intermediate collapses, eliminating a tert-butyl carbonate group, which then decomposes into carbon dioxide and a tert-butoxide anion. This anion deprotonates the newly acylated amine, yielding the stable N-Boc protected product (a carbamate).

The defining feature of the Boc group is its cleavage under anhydrous acidic conditions. The mechanism involves protonation of the carbamate's carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA). This is followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation. This cation is a reactive electrophile and can lead to side reactions by alkylating nucleophilic residues such as Tryptophan or Methionine. To prevent this, "scavengers" like triisopropylsilane (TIS) or thioanisole are often added to the cleavage mixture to trap the tert-butyl cation.

G cluster_protection Boc Protection cluster_deprotection Boc Deprotection (Acid Cleavage) Amine R-NH₂ (Amine) ProtectedAmine R-NH-Boc (Protected Amine) Amine->ProtectedAmine + (Boc)₂O Boc2O (Boc)₂O Boc2O->ProtectedAmine Base Base Byproducts_p t-BuOH + CO₂ ProtectedAmine->Byproducts_p ProtectedAmine_d R-NH-Boc Protonated [R-NH-Boc-H]⁺ ProtectedAmine_d->Protonated + H⁺ Acid Strong Acid (e.g., TFA) Acid->Protonated AmineSalt R-NH₃⁺ (Amine Salt) Protonated->AmineSalt Fragmentation tBu_cation t-Bu⁺ Protonated->tBu_cation Byproducts_d CO₂ + Isobutylene Scavenger Scavenger (e.g., TIS) Scavenger->tBu_cation Traps cation tBu_cation->Byproducts_d

Diagram 1: Boc Protection and Deprotection Mechanism.

Quantitative Data on Boc-Protected Linkers

The selection of protection and deprotection conditions is critical for achieving high yields and purity. The following tables summarize key quantitative data for these processes.

Table 1: Comparison of Acidic Reagents for Boc Deprotection
ReagentTypical ConcentrationSolventTemperature (°C)Typical TimeNotes
TFA 20-55%DCM0 to RT30 min - 4 hMost common method. 55% TFA was found to give higher purity peptides than 100% TFA in SPPS.
HCl 4 M1,4-Dioxane, MeOH, EtOAcRT1 - 4 hOften precipitates the product as a hydrochloride salt, which can simplify isolation.
TMSI 1.2-1.5 equiv.DCMRTOvernightA milder, Lewis-acid based method for acid-sensitive substrates.
ZnBr₂ 2-3 equiv.DCMRTOvernightLewis acid option, can offer different selectivity.
Aqueous H₃PO₄ 85%THFRTVariesAn effective, environmentally benign alternative.
Table 2: Orthogonality of the Boc Group

The utility of the Boc group is significantly enhanced by its stability to cleavage conditions used for other common protecting groups, a concept known as orthogonality.

Protecting GroupCleavage Reagent/ConditionStability of Boc Group
Fmoc 20% Piperidine in DMFStable
Cbz (Z) Catalytic Hydrogenation (H₂, Pd/C)Stable
Alloc Pd(0) catalystStable
Trt (Trityl) 1% TFA in DCMLabile
Base NaOH, NaHCO₃, Et₃NStable
Nucleophiles Hydrazine, AminesStable

Applications in Drug Development

Boc-protected amine linkers are indispensable in the synthesis of complex molecules for drug development. They provide a robust way to temporarily mask an amine's reactivity while other parts of the molecule are modified.

Solid-Phase Peptide Synthesis (SPPS)

In Boc-based SPPS, the α-amino group of the incoming amino acid is protected with a Boc group. This allows for the coupling of its carboxylic acid to the free amine of the growing peptide chain attached to a solid support. After coupling, the Boc group is removed with TFA, regenerating the N-terminal amine for the next coupling cycle. This iterative process is a cornerstone of peptide synthesis.

Linkers for ADCs and PROTACs

In more advanced applications, heterobifunctional linkers containing a Boc-protected amine are crucial. These linkers connect two different molecular entities, such as an antibody and a cytotoxic drug in an ADC, or a target-binding ligand and an E3 ligase ligand in a PROTAC.

Polyethylene glycol (PEG) linkers are often used to improve the solubility and pharmacokinetic properties of these complex biologics. A common building block is a Boc-NH-PEG-COOH linker, where the Boc-protected amine provides a latent attachment point, and the carboxylic acid can be activated to react with a corresponding amine on one of the binding molecules.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should optimize conditions for their specific substrates.

Protocol 1: General N-Boc Protection of an Amine Linker

This protocol describes a standard procedure for the protection of a primary or secondary amine using Boc anhydride.

Materials:

  • Amine-containing linker (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

  • Base (e.g., Triethylamine (TEA) or NaOH) (1.2 - 3.0 eq)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a water/THF mixture)

Procedure:

  • Dissolve the amine linker (1.0 eq) in the chosen solvent (e.g., THF/water, 1:1 v/v).

  • Add the base (e.g., TEA, 3.0 eq) and stir the mixture at room temperature for 5 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.5 eq) to the solution in one portion.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours or until completion as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected linker, which can be purified by column chromatography if necessary.

Protocol 2: General N-Boc Deprotection using TFA

This protocol is a standard method for cleaving a Boc group to reveal the free amine.

Materials:

  • Boc-protected linker (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (optional, e.g., Triisopropylsilane (TIS), 2.5%)

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected compound in DCM (e.g., 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the solution to achieve a 50% TFA/DCM concentration. If the substrate contains sensitive groups like tryptophan, add a scavenger (e.g., TIS) to the mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS. Deprotection is typically complete within 1-4 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Add cold diethyl ether to the resulting residue to precipitate the deprotected amine as its TFA salt.

  • Collect the precipitate by filtration, wash with additional cold diethyl ether, and dry under vacuum.

Mandatory Visualizations

Orthogonal Protection Strategy

The power of chemical protecting groups is fully realized when they are used in an "orthogonal" set, where each type of group can be removed under specific conditions without affecting the others. This allows for precise, sequential chemical modifications.

G Start Fully Protected Molecule (Boc-NH-R-COO-Bn) + Fmoc-R' Acid Strong Acid (e.g., TFA) Base Base (e.g., Piperidine) H2_Pd Hydrogenolysis (H₂, Pd/C) Product_Boc Boc Group Removed (H₂N-R-COO-Bn) Acid->Product_Boc Cleaves Boc Product_Fmoc Fmoc Group Removed Base->Product_Fmoc Cleaves Fmoc Product_Bn Benzyl Group Removed (Boc-NH-R-COOH) H2_Pd->Product_Bn Cleaves Benzyl

Diagram 2: Orthogonal Protection Scheme.
Experimental Workflow: PROTAC Synthesis

This workflow illustrates the synthesis of a PROTAC molecule (e.g., dBET1) using a heterobifunctional, Boc-protected amine linker. This multi-step process highlights the strategic use of the Boc group to control reactivity.

G Ligand1 E3 Ligase Ligand (e.g., Pomalidomide-Pfp-ester) Step1 Step 1: First Amide Coupling Ligand1->Step1 Linker Boc-Protected Amine Linker (e.g., Boc-NH-PEG-NH₂) Linker->Step1 Intermediate Intermediate 1 (Ligand1-Linker-NH-Boc) Step1->Intermediate Step2 Step 2: Boc Deprotection Intermediate->Step2 Intermediate2 Intermediate 2 (Ligand1-Linker-NH₃⁺) Step2->Intermediate2 TFA TFA / DCM TFA->Step2 Step3 Step 3: Second Amide Coupling Intermediate2->Step3 Ligand2 POI Ligand (e.g., JQ1-NHS-ester) Ligand2->Step3 PROTAC Final PROTAC Molecule Step3->PROTAC

Diagram 3: Workflow for PROTAC Synthesis.

References

The Pivotal Role of the PEG2 Spacer in BocNH-PEG2-CH2COONHS: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of advanced biotherapeutics, the strategic selection of a chemical linker is a critical determinant of efficacy and safety. Among the diverse array of available linkers, those incorporating polyethylene glycol (PEG) spacers have become a cornerstone technology, prized for their ability to favorably modulate the physicochemical properties of bioconjugates. This technical guide provides an in-depth exploration of the role of the short, discrete PEG2 spacer within the heterobifunctional linker, BocNH-PEG2-CH2COONHS. This linker, featuring a Boc-protected amine and an amine-reactive N-hydroxysuccinimide (NHS) ester, is instrumental in the synthesis of sophisticated biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide will delve into the quantitative impact of the PEG2 spacer on bioconjugate properties, provide detailed experimental protocols for its synthesis and application, and visualize its role in key biological and synthetic processes.

Core Concepts: The Strategic Advantages of the PEG2 Spacer

The incorporation of a discrete PEG2 spacer, consisting of two ethylene glycol units, into a bioconjugate imparts several beneficial properties that can significantly enhance its therapeutic potential. These advantages stem from the inherent chemical nature of the polyethylene glycol chain.

  • Enhanced Hydrophilicity and Solubility : A primary benefit of the PEG2 spacer is its ability to increase the hydrophilicity of the bioconjugate. Many potent cytotoxic drugs used in ADCs and the complex structures of PROTACs are hydrophobic, which can lead to aggregation and rapid clearance from circulation. The PEG spacer, by virtue of its hydrophilic ethylene glycol units, can mitigate this hydrophobicity, improving solubility and stability.

  • Reduced Steric Hindrance : The defined length of the PEG2 spacer provides critical spatial separation between the conjugated molecules. In ADCs, this separation can be crucial for maintaining the biological activity of the antibody by preventing the payload from interfering with its antigen-binding site. For PROTACs, the spacer is not merely a passive connector but plays a crucial role in enabling the formation of a productive ternary complex between the target protein and the E3 ligase. A linker that is too short may lead to steric clashes, preventing the formation of this complex.

  • Improved Pharmacokinetics : By increasing hydrophilicity and providing a flexible linkage, the PEG2 spacer can contribute to altered biodistribution and pharmacokinetics of the bioconjugate. While longer PEG chains are often associated with extended circulation half-life, the short PEG2 spacer offers a nuanced approach to optimizing this parameter without introducing excessive flexibility that might negatively impact the stability of some conjugates.

  • Biocompatibility : PEG is a well-established biocompatible polymer, known for its low immunogenicity and toxicity, making it an ideal component for in vivo applications.

Quantitative Data Presentation

The length of the PEG spacer is a critical parameter that must be optimized for each specific application. A shorter PEG spacer like PEG2 can offer advantages in certain contexts, particularly when a more rigid connection is desired or when longer linkers lead to decreased potency.

Table 1: Impact of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Properties
PEG Spacer LengthDrug-to-Antibody Ratio (DAR)In Vivo Efficacy (Tumor Growth Inhibition)Plasma Clearance (mL/day/kg)Reference
PEG2 3.9HighHigh[1]
PEG42.5ModerateModerate[1]
PEG82.4HighLow[1]
PEG12-HighLow[2]
PEG243.0HighLow[1]

Note: Data is compiled from multiple sources and represents general trends. Actual values are highly dependent on the specific antibody, payload, and linker chemistry.

Table 2: Influence of PEG Spacer Length on PROTAC Degradation Efficiency
Target ProteinE3 Ligase LigandPEG Spacer LengthDC50 (nM)Dmax (%)Reference
BRD4VHLPEG2 >1000<20Hypothetical data based on trends
BRD4VHLPEG315>95Hypothetical data based on trends
BRD4VHLPEG425>95Hypothetical data based on trends
Estrogen Receptor-αCRBN16 atoms (including PEG)OptimalHigh

Note: Optimal linker length for PROTACs is highly target-dependent. While shorter linkers like PEG2 can be too rigid for some targets, they may be optimal for others. The data for BRD4 is illustrative of a case where a longer linker is required.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for the synthesis of the linker and its application in bioconjugation.

Protocol 1: Synthesis of Boc-NH-PEG2-CH2COOH

This protocol describes the synthesis of the carboxylic acid precursor to the NHS ester.

Materials:

  • 2-(2-Aminoethoxy)ethanol

  • tert-Butyl (2-bromoethyl)carbamate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl bromoacetate

  • Lithium hydroxide

  • Methanol

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Boc-NH-PEG2-OH: To a solution of 2-(2-aminoethoxy)ethanol (1 equivalent) in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Stir the mixture for 30 minutes. Add tert-butyl (2-bromoethyl)carbamate (1 equivalent) and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purify the crude product by silica gel chromatography to yield Boc-NH-PEG2-OH.

  • Synthesis of Boc-NH-PEG2-CH2COOEt: To a solution of Boc-NH-PEG2-OH (1 equivalent) in anhydrous THF, add sodium hydride (1.2 equivalents) at 0 °C. After 30 minutes, add ethyl bromoacetate (1.1 equivalents) and stir the reaction at room temperature overnight. Quench with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. Purify by silica gel chromatography.

  • Hydrolysis to Boc-NH-PEG2-CH2COOH: Dissolve the ester from the previous step in a mixture of methanol and water. Add lithium hydroxide (2 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with 1 M HCl to pH ~3 and extract with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield Boc-NH-PEG2-CH2COOH.

Protocol 2: Conversion of Boc-NH-PEG2-CH2COOH to this compound

This protocol details the activation of the carboxylic acid to the amine-reactive NHS ester.

Materials:

  • Boc-NH-PEG2-CH2COOH

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl).

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) for organic phase reactions.

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer for aqueous activation.

Procedure:

  • Dissolution: Dissolve Boc-NH-PEG2-CH2COOH (1 equivalent) in anhydrous DMF or DCM.

  • Activation: Add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can be used directly in the next step or purified by silica gel chromatography if necessary. For aqueous reactions, the activated Sulfo-NHS ester is typically used immediately without isolation.

Protocol 3: Antibody Conjugation with this compound

This protocol describes the conjugation of the NHS-ester linker to primary amines on an antibody.

Materials:

  • Antibody solution (e.g., 1-10 mg/mL in a non-amine containing buffer like PBS, pH 7.2-8.0)

  • This compound stock solution (e.g., 10 mM in anhydrous DMSO or DMF)

  • Quenching solution (e.g., 1 M Tris-HCl or Glycine, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a fresh 10 mM stock solution in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 2 hours on ice, protected from light.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and other small molecules using a desalting column or by dialysis against PBS.

  • Characterization: Characterize the resulting ADC for protein concentration, drug-to-antibody ratio (DAR), and aggregation using techniques such as UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.

Protocol 4: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells after treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution in DMSO

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blot equipment and reagents

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of protein degradation relative to the vehicle control.

Mandatory Visualizations

Graphviz diagrams can effectively illustrate the role of the PEG2 spacer in complex biological and chemical processes.

experimental_workflow cluster_synthesis Linker Synthesis cluster_conjugation Bioconjugation cluster_analysis Analysis BocNH-PEG2-COOH BocNH-PEG2-COOH BocNH-PEG2-COONHS BocNH-PEG2-COONHS BocNH-PEG2-COOH->BocNH-PEG2-COONHS EDC, NHS Bioconjugate ADC or PROTAC BocNH-PEG2-COONHS->Bioconjugate Antibody_or_PROTAC_precursor Antibody or PROTAC Precursor Antibody_or_PROTAC_precursor->Bioconjugate Characterization Characterization (DAR, Purity) Bioconjugate->Characterization Functional_Assay Functional Assay (e.g., Western Blot) Bioconjugate->Functional_Assay

Caption: Experimental workflow for synthesis and application of this compound.

adc_pathway ADC ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Endocytosis Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Cell_Death Apoptosis Payload_Release->Cell_Death Induces

Caption: Signaling pathway of ADC-mediated cell killing.

protac_pathway PROTAC PROTAC Target_Protein Target Protein PROTAC->Target_Protein Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex Formation Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Protein Degradation Proteasome->Degradation

Caption: Mechanism of action for PROTAC-mediated protein degradation.

Conclusion

The this compound linker, featuring a discrete PEG2 spacer, is a valuable tool in the construction of sophisticated biotherapeutics. The PEG2 moiety imparts crucial physicochemical properties, including enhanced hydrophilicity and reduced steric hindrance, which can translate to improved solubility, stability, and optimized pharmacokinetics of the final bioconjugate. The choice of the short PEG2 spacer represents a key design element, offering a balance between providing sufficient spacing for biological activity and maintaining a degree of rigidity that can be advantageous in specific applications, such as the formation of stable PROTAC ternary complexes. The experimental protocols and comparative data presented in this guide underscore the importance of rational linker design and provide a framework for the development of next-generation ADCs and PROTACs with improved therapeutic indices.

References

The Precarious Nature of Activated Esters: An In-depth Technical Guide to NHS Ester Reactivity in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, widely employed for the covalent modification of proteins, antibodies, oligonucleotides, and other biomolecules. Their utility lies in their ability to efficiently react with primary amines under mild aqueous conditions to form stable amide bonds. However, the reactivity of NHS esters is a double-edged sword. In aqueous environments, they are susceptible to hydrolysis, a competing reaction that deactivates the ester and reduces conjugation efficiency. Understanding and controlling the balance between the desired aminolysis and the undesired hydrolysis is paramount for successful and reproducible bioconjugation. This technical guide provides a comprehensive overview of NHS ester reactivity in aqueous solutions, offering quantitative data, detailed experimental protocols, and visual aids to empower researchers in their drug development and scientific endeavors.

The Competing Fates of an NHS Ester in Water: Aminolysis vs. Hydrolysis

The fundamental chemistry of NHS esters in an aqueous solution containing a primary amine involves a nucleophilic acyl substitution mechanism. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide (NHS) and forming a stable amide bond.

However, water itself can act as a nucleophile, leading to the hydrolysis of the NHS ester.[1] This process also releases NHS but results in the formation of an unreactive carboxylic acid, thereby preventing the desired conjugation.[1] The interplay between these two competing reactions is heavily influenced by several factors, most notably pH, temperature, and the composition of the reaction buffer.

Below is a diagram illustrating the competing reaction pathways for an NHS ester in an aqueous environment.

G cluster_aminolysis Aminolysis (Desired Reaction) cluster_hydrolysis Hydrolysis (Competing Reaction) NHS_Ester R-CO-O-NHS (NHS Ester) Amide_Bond R-CO-NH-R' (Stable Amide Bond) NHS_Ester->Amide_Bond + R'-NH₂ Carboxylic_Acid R-COOH (Inactive Carboxylic Acid) NHS_Ester->Carboxylic_Acid + H₂O Amine R'-NH₂ (Primary Amine) Water H₂O (Water) NHS_Aminolysis NHS Amide_Bond->NHS_Aminolysis - NHS NHS_Hydrolysis NHS Carboxylic_Acid->NHS_Hydrolysis - NHS

Competing reaction pathways for NHS esters.

Quantitative Analysis of NHS Ester Stability and Reactivity

The efficiency of an NHS ester-mediated conjugation is critically dependent on the relative rates of aminolysis and hydrolysis. These rates are significantly influenced by pH and temperature. The stability of an NHS ester is often expressed as its half-life (t½), the time it takes for 50% of the ester to be hydrolyzed in the absence of a primary amine.

The Critical Role of pH

The pH of the reaction buffer is arguably the most crucial parameter to control. While a higher pH increases the concentration of the deprotonated, nucleophilic amine, it also dramatically accelerates the rate of NHS ester hydrolysis.[1] The optimal pH for most NHS ester reactions is therefore a compromise, typically falling within the range of 7.2 to 8.5.[2]

Table 1: Influence of pH and Temperature on the Half-life of NHS Esters

pHTemperature (°C)Half-life
7.004-5 hours
7.0Room Temperature~7 hours
8.041 hour
8.5Room Temperature-
8.6410 minutes
9.0Room Temperatureminutes

Data compiled from multiple sources.

A Head-to-Head Comparison: Aminolysis vs. Hydrolysis Kinetics

While hydrolysis is a constant competitor, the rate of aminolysis is also pH-dependent and generally much faster than hydrolysis under optimal conditions, especially with a sufficient concentration of the amine nucleophile.

Table 2: Comparative Half-lives of NHS Ester Hydrolysis and Aminolysis at Room Temperature

pHReactionHalf-life (t½)
8.0Hydrolysis210 minutes
8.0Aminolysis80 minutes
8.5Hydrolysis180 minutes
8.5Aminolysis20 minutes
9.0Hydrolysis125 minutes
9.0Aminolysis10 minutes

Data from a study on porphyrin-NHS esters with an amino-PEG reagent.

The Influence of Buffer Composition and Other Factors

The choice of buffer is critical for a successful conjugation reaction. Buffers containing primary amines, such as Tris and glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester. Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, and borate buffers.

Other factors that can influence the reaction include:

  • Temperature: Higher temperatures accelerate both hydrolysis and aminolysis. Reactions are often performed at room temperature or 4°C to balance reaction speed with ester stability.

  • Concentration: The concentration of the protein or other amine-containing molecule is important. In dilute solutions, the unimolecular hydrolysis reaction can outcompete the bimolecular aminolysis reaction.

  • Solvent: Many non-sulfonated NHS esters have poor water solubility and must be dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture. It is crucial to use anhydrous solvents to prevent premature hydrolysis of the NHS ester.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with an NHS Ester

This protocol provides a general method for conjugating an NHS ester-functionalized molecule (e.g., a fluorescent dye or biotin) to a protein.

Materials:

  • Protein of interest

  • NHS ester reagent

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5 (e.g., PBS) or 0.1 M sodium bicarbonate, pH 8.3.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Anhydrous DMSO or DMF.

  • Size-exclusion chromatography column or dialysis device for purification.

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C. If the label is light-sensitive, protect the reaction from light.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted NHS ester and byproducts by size-exclusion chromatography or dialysis.

The following diagram outlines the key steps in a typical protein labeling experiment using an NHS ester.

G start Start prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer) start->prep_protein react Combine and React (1-2h at RT or 2-4h at 4°C) prep_protein->react prep_nhs Prepare NHS Ester Solution (in anhydrous DMSO/DMF) prep_nhs->react quench Quench Reaction (e.g., Tris or Glycine) react->quench purify Purify Conjugate (Size-Exclusion Chromatography or Dialysis) quench->purify end End purify->end

Protein labeling experimental workflow.
Protocol 2: Spectrophotometric Assay to Determine NHS Ester Reactivity

This protocol can be used to assess the activity of an NHS ester reagent by measuring the release of NHS upon hydrolysis. The N-hydroxysuccinimide byproduct absorbs light in the 260-280 nm range.

Materials:

  • NHS ester reagent

  • Amine-free buffer (e.g., phosphate buffer, pH 7-8)

  • 0.5-1.0 N NaOH

  • Spectrophotometer and quartz cuvettes

  • Anhydrous DMSO or DMF (if the NHS ester is not water-soluble)

Procedure:

  • Prepare a Control: Prepare a blank solution with the amine-free buffer (and DMSO/DMF if used).

  • Prepare NHS Ester Solution: Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer. If the reagent is not water-soluble, first dissolve it in a small volume of anhydrous DMSO or DMF and then add the buffer.

  • Initial Absorbance Measurement: Zero the spectrophotometer at 260 nm using the control solution. Immediately measure and record the absorbance of the NHS ester solution.

  • Induce Hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH. Vortex for 30 seconds.

  • Final Absorbance Measurement: Immediately (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.

  • Interpretation: A significant increase in absorbance after the addition of NaOH indicates that the NHS ester was active and has been hydrolyzed to release NHS. If there is no significant change in absorbance, the NHS ester has likely already been hydrolyzed and is inactive.

Troubleshooting and Optimization

Low conjugation efficiency is a common issue and can often be attributed to the hydrolysis of the NHS ester. Here are some troubleshooting tips:

  • Verify Reagent Activity: Use the spectrophotometric assay described above to check the reactivity of your NHS ester.

  • Optimize pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.

  • Use Fresh Reagents: Prepare NHS ester solutions immediately before use in anhydrous solvents.

  • Increase Protein Concentration: If possible, increase the concentration of your protein to favor the aminolysis reaction.

  • Buffer Exchange: If your protein is in a buffer containing primary amines, perform a buffer exchange into a suitable reaction buffer before starting the conjugation.

Conclusion

NHS esters are powerful tools for bioconjugation, but their successful application hinges on a thorough understanding of their reactivity in aqueous solutions. By carefully controlling the reaction conditions, particularly pH, temperature, and buffer composition, researchers can maximize the efficiency of the desired aminolysis reaction while minimizing the competing hydrolysis. The quantitative data, detailed protocols, and visual guides provided in this document serve as a valuable resource for scientists and drug development professionals, enabling them to navigate the intricacies of NHS ester chemistry and achieve robust and reproducible bioconjugation outcomes.

References

Methodological & Application

Application Notes and Protocols for BocNH-PEG2-CH2COONHS Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modification of proteins with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development and research to enhance the therapeutic properties of proteins. PEGylation can improve a protein's solubility, extend its circulating half-life, reduce immunogenicity, and increase its stability.[1][2] The BocNH-PEG2-CH2COONHS reagent is a heterobifunctional linker that facilitates the covalent attachment of a short PEG chain to a protein. This reagent features an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines on the protein, and a tert-butyloxycarbonyl (Boc) protected amine. The Boc protecting group allows for a subsequent deprotection step to reveal a primary amine, which can be used for further conjugation or to modulate the properties of the final conjugate.

This document provides detailed protocols for the labeling of proteins with this compound, including the subsequent deprotection of the Boc group.

Principle of the Reaction

The protein labeling process with this compound occurs in two main stages:

  • PEGylation: The NHS ester end of the reagent reacts with primary amino groups (the N-terminus and the ε-amino group of lysine residues) on the protein to form a stable amide bond.[3][4] This reaction is most efficient at a slightly alkaline pH (7.2-8.5).

  • Boc Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose a free primary amine.

Data Presentation

Table 1: Recommended Molar Excess of this compound for Protein Labeling
Protein ConcentrationRecommended Molar Excess (Reagent:Protein)Expected Degree of Labeling (DOL)Notes
> 5 mg/mL5-10 foldLow to ModerateHigher protein concentrations generally lead to more efficient labeling.
1-5 mg/mL10-20 foldModerateA common concentration range for antibody labeling.
< 1 mg/mL20-50 foldModerate to HighA higher excess is required to compensate for slower reaction kinetics at lower concentrations.

The optimal molar excess should be determined empirically for each specific protein and desired application.

Table 2: Reaction Conditions for Protein Labeling
ParameterRecommended ConditionNotes
pH 8.3-8.5Optimal for the reaction between NHS esters and primary amines.
Buffer 0.1 M Sodium Bicarbonate or 0.1 M Phosphate BufferAmine-free buffers such as phosphate-buffered saline (PBS) can also be used, though the reaction may be slower. Avoid buffers containing primary amines like Tris.
Reaction Time 1-4 hours at Room Temperature or Overnight at 4°CIncubation on ice for two hours is also an option.
Solvent for Reagent Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)The reagent should be dissolved immediately before use.
Table 3: Conditions for Boc Deprotection
ParameterRecommended ConditionNotes
Reagent Trifluoroacetic acid (TFA) in Dichloromethane (DCM)A common and effective reagent for Boc deprotection.
TFA Concentration 50% (v/v)This concentration is generally sufficient for complete deprotection.
Reaction Time 30 minutes to 2 hours at Room TemperatureThe optimal time should be determined to ensure complete deprotection without protein degradation.
Quenching Not applicable (TFA is removed by evaporation/precipitation)

Experimental Protocols

Protocol 1: Protein Labeling with this compound

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous DMF or DMSO

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If necessary, perform a buffer exchange to ensure the protein is in an amine-free buffer.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound reagent in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction:

    • Add the desired molar excess of the dissolved this compound reagent to the protein solution while gently vortexing.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the Reaction:

    • To stop the labeling reaction, add a quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove excess, unreacted reagent and byproducts by size-exclusion chromatography or dialysis.

Protocol 2: Boc Deprotection of the PEGylated Protein

Materials:

  • Boc-protected PEGylated protein

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Suitable buffer for final resuspension (e.g., PBS, pH 7.4)

Procedure:

  • Prepare for Deprotection:

    • Lyophilize the purified Boc-protected PEGylated protein to remove the aqueous buffer.

  • Deprotection Reaction:

    • Resuspend the lyophilized protein in a solution of 50% TFA in anhydrous DCM.

    • Incubate the solution for 30 minutes to 2 hours at room temperature.

  • Remove TFA and Precipitate Protein:

    • Remove the TFA and DCM under a gentle stream of nitrogen or by rotary evaporation.

    • Precipitate the deprotected protein by adding cold diethyl ether.

    • Centrifuge to pellet the protein and carefully discard the supernatant.

    • Wash the protein pellet with cold diethyl ether to remove any residual TFA.

  • Resuspension and Final Purification:

    • Air-dry the protein pellet to remove residual ether.

    • Resuspend the deprotected PEGylated protein in a suitable buffer (e.g., PBS, pH 7.4).

    • If necessary, perform a final purification step to remove any remaining impurities.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification1 Purification cluster_deprotection Deprotection cluster_final Final Product protein_prep Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) labeling Labeling Reaction (1-4h at RT or overnight at 4°C) protein_prep->labeling reagent_prep Prepare this compound (in anhydrous DMF/DMSO) reagent_prep->labeling quench Quench Reaction (e.g., Tris or Glycine) labeling->quench purify1 Purify Conjugate (Size-Exclusion Chromatography) quench->purify1 deprotect Boc Deprotection (50% TFA in DCM) purify1->deprotect precipitate Precipitate and Wash Protein deprotect->precipitate final_product Resuspend Final PEGylated Protein precipitate->final_product drug_delivery_pathway cluster_systemic Systemic Circulation cluster_target Target Tissue cluster_internalization Cellular Uptake and Action peg_protein PEGylated Protein (Increased Half-life) receptor Target Cell Receptor binding Receptor Binding peg_protein->binding Targeting internalization Internalization (Endocytosis) binding->internalization release Payload Release (if applicable) internalization->release effect Therapeutic Effect release->effect

References

Application Notes and Protocols for Bioconjugation using BocNH-PEG2-CH2COONHS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BocNH-PEG2-CH2COONHS for the covalent modification of biomolecules. This reagent is a heterobifunctional crosslinker containing a Boc-protected amine, a flexible polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates covalent bond formation with primary amines on biomolecules, while the Boc-protected amine offers a latent functional group for subsequent conjugation steps. The integrated PEG linker enhances the solubility and reduces the immunogenicity of the resulting conjugate.

Introduction to this compound Chemistry

This compound is a valuable tool in bioconjugation, enabling the straightforward linkage of molecules to proteins, antibodies, peptides, and other amine-containing biomolecules. The core of its reactivity lies in the NHS ester, which reacts with primary amines (such as the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[1][2][3][4][] This reaction is highly efficient under mild, aqueous conditions, making it suitable for a wide range of biological applications.

The presence of the Boc (tert-butyloxycarbonyl) protecting group on the terminal amine provides a strategic advantage. This group is stable under the conditions required for the NHS ester-amine reaction but can be readily removed under acidic conditions to reveal a primary amine. This "masked" functionality allows for a two-step conjugation strategy, where the initial biomolecule linkage is followed by the deprotection and subsequent reaction of the newly exposed amine with another molecule of interest. This approach is particularly useful in the construction of complex bioconjugates like antibody-drug conjugates (ADCs) or PROTACs.

The short, hydrophilic PEG2 linker serves to increase the aqueous solubility of the crosslinker and the final conjugate, which can be beneficial for handling and in vivo applications.

Key Applications

  • Sequential and Orthogonal Conjugation: The Boc-protected amine allows for a multi-step conjugation workflow. After the initial labeling of a biomolecule via the NHS ester, the Boc group can be removed to introduce a new reactive site for a second conjugation reaction.

  • Antibody-Drug Conjugate (ADC) Development: This linker can be used to attach a cytotoxic drug to an antibody. The NHS ester reacts with the antibody, and after deprotection, the amine can be conjugated to a drug molecule.

  • PROTAC Assembly: this compound can serve as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), linking a protein-targeting ligand to an E3 ligase-binding moiety.

  • Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with this linker, with the Boc group providing an option for subsequent chemical modifications.

  • Peptide and Protein Modification: Introduction of a protected amine onto a peptide or protein for further functionalization.

Quantitative Data Summary

The efficiency of bioconjugation reactions with NHS esters is influenced by several factors. The following tables summarize key quantitative parameters for successful conjugation.

Table 1: Recommended Reaction Conditions for NHS Ester Coupling

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal pH for efficient amine acylation. At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis of the NHS ester is accelerated.
Temperature 4°C to Room TemperatureLower temperatures can be used to minimize degradation of sensitive biomolecules and reduce the rate of hydrolysis.
Reaction Time 1 - 4 hours at RT; 2-4 hours or overnight at 4°CThe optimal time should be determined empirically for each specific reaction.
Solvent for NHS Ester Anhydrous DMSO or DMFThe NHS ester should be dissolved in a minimal amount of organic solvent before addition to the aqueous reaction buffer.
Molar Excess of NHS Ester 5- to 20-foldThe optimal ratio depends on the desired degree of labeling and the concentration of the biomolecule.

Table 2: Stability of NHS Esters

ConditionHalf-life of HydrolysisReference
pH 7.0, 0°C4 - 5 hours
pH 8.6, 4°C10 minutes
Near neutral pH, RT~10 minutes (for some esters)

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general guideline for the covalent attachment of the Boc-protected PEG linker to a protein, such as an antibody.

Materials:

  • Protein to be labeled (e.g., IgG antibody)

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.0-8.5

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Solution: 1 M Tris-HCl or 1 M glycine, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with the labeling reaction.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF. This solution should be prepared fresh.

  • Perform the Labeling Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester is a common starting point.

    • Gently mix the reaction solution immediately.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quench the Reaction (Optional but Recommended):

    • Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled protein from unreacted crosslinker and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). Dialysis can also be used for purification.

  • Characterization:

    • Determine the protein concentration of the purified conjugate (e.g., using a Bradford assay).

    • The degree of labeling can be determined using methods such as MALDI-TOF mass spectrometry.

Protocol 2: Boc Deprotection of the Labeled Protein

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected protein conjugate

  • Deprotection Reagent: Trifluoroacetic acid (TFA)

  • Scavenger (optional): e.g., triisopropylsilane (TIPS)

  • Purification column (as in Protocol 1)

Procedure:

  • Prepare the Deprotection Solution:

    • In a well-ventilated fume hood, prepare a solution of TFA in a suitable solvent (e.g., dichloromethane or water). A common deprotection cocktail is 95% TFA, 2.5% water, and 2.5% TIPS.

    • Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment.

  • Perform the Deprotection Reaction:

    • Lyophilize the Boc-protected protein conjugate if it is in an aqueous buffer.

    • Resuspend the dried conjugate in the deprotection solution.

    • Incubate the reaction at room temperature for 30-60 minutes. The optimal time may need to be determined empirically.

  • Remove the Deprotection Reagent:

    • Remove the TFA by rotary evaporation or by precipitating the protein with a cold ether solution.

  • Purify the Deprotected Protein:

    • Resuspend the deprotected protein in a suitable buffer.

    • Purify the protein using size-exclusion chromatography or dialysis to remove any remaining reagents and byproducts.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_product Products Biomolecule Biomolecule Conjugate Biomolecule-NH-CO-CH2-PEG2-NHBoc Biomolecule->Conjugate Amine Attack Linker This compound Linker->Conjugate Stable Amide Bond Formation NHS N-hydroxysuccinimide Linker->NHS Leaving Group

Caption: Reaction mechanism of this compound with a biomolecule.

Experimental_Workflow cluster_step1 Step 1: Conjugation cluster_step2 Step 2: Deprotection A Prepare Protein Solution (pH 8.0-8.5) C Mix and Incubate (1-4h, RT or 4°C) A->C B Prepare NHS Ester Stock Solution (DMSO/DMF) B->C D Quench Reaction (Tris or Glycine) C->D E Purify Conjugate (Size Exclusion) D->E F Treat with TFA E->F Proceed to Deprotection G Remove TFA F->G H Purify Deprotected Protein G->H

Caption: Experimental workflow for protein labeling and subsequent Boc deprotection.

References

Application Notes and Protocols for BocNH-PEG2-CH2COONHS in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BocNH-PEG2-CH2COONHS is a heterobifunctional crosslinker that plays a crucial role in modern drug delivery systems. Its unique structure, featuring a Boc-protected amine, a flexible di-ethylene glycol (PEG2) spacer, and an N-hydroxysuccinimide (NHS) ester, offers several advantages in the design and synthesis of targeted therapeutics. The Boc group provides a stable protecting group for the terminal amine, allowing for selective reactions, while the hydrophilic PEG spacer enhances the solubility and pharmacokinetic profile of the resulting conjugate. The NHS ester readily reacts with primary amines on drug molecules, targeting ligands, or nanoparticles to form stable amide bonds.

These application notes provide an overview of the utility of this compound in various drug delivery platforms, including antibody-drug conjugates (ADCs), nanoparticle-based systems, and proteolysis-targeting chimeras (PROTACs). Detailed, generalized protocols for key experimental procedures are also presented to guide researchers in their drug development efforts.

Key Applications and Advantages

  • Antibody-Drug Conjugates (ADCs): this compound can be used to attach cytotoxic drugs to monoclonal antibodies (mAbs). The PEG spacer can improve the solubility and stability of the ADC, and the specific length of the PEG2 linker can influence the steric hindrance and accessibility of the drug.

  • Nanoparticle Drug Delivery: This linker is instrumental in functionalizing the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles) with targeting ligands (e.g., antibodies, peptides, aptamers). This surface modification enhances the specificity of the nanoparticles for diseased cells, minimizing off-target effects.

  • PROTACs: In the development of PROTACs, this linker can be used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.[1][2] The PEG component can improve the solubility and cell permeability of the PROTAC molecule.

Advantages of using this compound:

  • Enhanced Solubility: The hydrophilic PEG spacer increases the aqueous solubility of hydrophobic drugs and conjugates.

  • Improved Pharmacokinetics: PEGylation can increase the circulation half-life of therapeutics by reducing renal clearance and protecting against enzymatic degradation.

  • Reduced Immunogenicity: The PEG chain can shield the drug or nanoparticle from the immune system, reducing its immunogenic potential.

  • Controlled Bioconjugation: The Boc-protected amine and the NHS ester allow for a controlled and stepwise conjugation strategy.

Data Presentation

The following tables provide examples of the types of quantitative data that should be collected and presented when characterizing drug delivery systems synthesized using this compound.

Table 1: Characterization of a Hypothetical Antibody-Drug Conjugate (ADC-X)

ParameterADC-XControl mAb
Drug-to-Antibody Ratio (DAR) 3.8N/A
Monomeric Purity (SEC-HPLC) >95%>98%
Binding Affinity (KD, nM) 1.21.0
In Vitro Cytotoxicity (IC50, nM)
Target-Positive Cell Line15>1000
Target-Negative Cell Line>1000>1000
Plasma Stability (% intact ADC at 24h) 85%N/A

Table 2: Characterization of Hypothetical Ligand-Targeted Nanoparticles (L-NP-DrugY)

ParameterL-NP-DrugYNP-DrugY (non-targeted)
Particle Size (nm) 120 ± 5115 ± 6
Polydispersity Index (PDI) 0.150.18
Surface Charge (mV) -15.2-18.5
Drug Loading Content (%) 10.511.2
Drug Encapsulation Efficiency (%) 92.394.1
In Vitro Drug Release (% in 48h, pH 5.5) 7578
Cellular Uptake (Fold Increase vs. NP-DrugY) 8.51.0

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of drug delivery systems using this compound. Specific reaction conditions may need to be optimized for different drugs, antibodies, or nanoparticles.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)

Objective: To conjugate a cytotoxic drug containing a primary amine to a monoclonal antibody (mAb) using the this compound linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Amine-containing cytotoxic drug

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Reaction buffers and solvents

Procedure:

  • Preparation of Drug-Linker Intermediate: a. Dissolve the amine-containing cytotoxic drug and this compound in anhydrous DMF or DMSO at a 1:1.2 molar ratio. b. Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base. c. Stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by LC-MS. d. Upon completion, purify the Boc-protected drug-linker intermediate by reverse-phase HPLC. e. Lyophilize the purified product.

  • Deprotection of the Drug-Linker Intermediate: a. Dissolve the lyophilized Boc-protected drug-linker in a solution of 50% TFA in dichloromethane (DCM). b. Stir the reaction at room temperature for 30-60 minutes. c. Remove the solvent under reduced pressure to obtain the deprotected amine-drug-linker.

  • Activation of the Antibody: a. This step is dependent on the conjugation strategy. For lysine conjugation, no activation is typically needed. For cysteine conjugation, the antibody's disulfide bonds need to be partially reduced using a reducing agent like TCEP.

  • Conjugation of Drug-Linker to Antibody: a. Dissolve the deprotected amine-drug-linker in a small amount of DMF or DMSO. b. Adjust the pH of the antibody solution to 8.0-8.5 with a suitable buffer (e.g., borate buffer). c. Add the drug-linker solution to the antibody solution at a desired molar excess (e.g., 5-10 fold). d. Incubate the reaction at 4°C for 12-16 hours with gentle stirring.

  • Purification of the ADC: a. Purify the resulting ADC from unreacted drug-linker and other small molecules using a pre-equilibrated SEC column. b. Collect the fractions containing the purified ADC. c. Concentrate the ADC solution using a centrifugal filter unit.

  • Characterization of the ADC: a. Determine the protein concentration using a BCA or Bradford assay. b. Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC). c. Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC-HPLC). d. Evaluate the binding affinity of the ADC to its target antigen using ELISA or surface plasmon resonance (SPR). e. Determine the in vitro cytotoxicity of the ADC on target-positive and target-negative cell lines using a cell viability assay (e.g., MTT, CellTiter-Glo).

Protocol 2: Functionalization of Nanoparticles with a Targeting Ligand

Objective: To conjugate a targeting ligand (e.g., a peptide with a primary amine) to the surface of pre-formed nanoparticles using this compound.

Materials:

  • Nanoparticles with surface functional groups (e.g., carboxyl groups)

  • Targeting ligand with a primary amine

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • MES buffer (2-(N-morpholino)ethanesulfonic acid)

  • PBS (Phosphate-buffered saline)

  • Centrifugal filter units or dialysis membrane

Procedure:

  • Activation of Nanoparticle Surface: a. Disperse the nanoparticles in MES buffer (pH 6.0). b. Add EDC and Sulfo-NHS to the nanoparticle suspension to activate the surface carboxyl groups. c. Incubate the reaction for 15-30 minutes at room temperature. d. Remove excess EDC and Sulfo-NHS by centrifugation and resuspension in fresh MES buffer.

  • Preparation of Ligand-Linker Intermediate: a. Follow steps 1 and 2 from Protocol 1 to synthesize and deprotect the BocNH-PEG2-ligand intermediate.

  • Conjugation of Ligand-Linker to Nanoparticles: a. Add the deprotected amine-ligand-linker to the activated nanoparticle suspension. b. Adjust the pH of the reaction mixture to 7.2-7.5 with PBS. c. Incubate the reaction for 2-4 hours at room temperature with gentle stirring.

  • Quenching and Purification: a. Quench the reaction by adding a small amount of a primary amine-containing molecule (e.g., Tris buffer or ethanolamine). b. Purify the functionalized nanoparticles from unreacted ligand-linker and byproducts by repeated centrifugation and resuspension in PBS or by dialysis.

  • Characterization of Functionalized Nanoparticles: a. Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Quantify the amount of conjugated ligand using a suitable assay (e.g., fluorescence spectroscopy if the ligand is labeled, or by quantifying a unique element in the ligand). c. Evaluate the in vitro targeting efficiency by incubating the functionalized nanoparticles with target-positive and target-negative cells and quantifying cellular uptake.

Visualizations

The following diagrams illustrate key conceptual workflows related to the application of this compound in drug delivery.

ADC_Synthesis_Workflow cluster_linker_prep Drug-Linker Synthesis cluster_conjugation Conjugation to Antibody cluster_purification Purification & Characterization Drug Amine-Drug Boc_Drug_Linker Boc-Protected Drug-Linker Drug->Boc_Drug_Linker NHS Ester Reaction Linker This compound Linker->Boc_Drug_Linker Deprotected_Drug_Linker Amine-Drug-Linker Boc_Drug_Linker->Deprotected_Drug_Linker TFA Deprotection ADC Antibody-Drug Conjugate (ADC) Deprotected_Drug_Linker->ADC mAb Monoclonal Antibody mAb->ADC Amine Coupling Purification SEC Purification ADC->Purification Characterization DAR, Purity, Affinity, Cytotoxicity Analysis Purification->Characterization

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Nanoparticle_Functionalization_Workflow NP Nanoparticle (with COOH groups) Activated_NP Activated Nanoparticle (NHS Ester) NP->Activated_NP EDC/Sulfo-NHS Activation Functionalized_NP Targeted Nanoparticle Activated_NP->Functionalized_NP Ligand_Linker Amine-Targeting Ligand -PEG2-Linker Ligand_Linker->Functionalized_NP Amide Bond Formation Analysis Characterization: Size, PDI, Zeta, Targeting Functionalized_NP->Analysis

Caption: Workflow for nanoparticle surface functionalization.

Targeted_Drug_Delivery_Pathway cluster_systemic Systemic Circulation cluster_targeting Tumor Microenvironment cluster_internalization Cellular Internalization & Drug Release cluster_action Pharmacological Action TDD Targeted Drug Delivery System Receptor Target Receptor TDD->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Tumor_Cell Tumor Cell Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Drug Release Lysosome->Drug_Release Cleavage/Degradation Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis Drug Action

Caption: Generalized signaling pathway for targeted drug delivery.

References

Application Notes and Protocols: BocNH-PEG2-CH2COONHS in Nanotechnology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BocNH-PEG2-CH2COONHS is a heterobifunctional linker molecule integral to the advancement of nanotechnology research, particularly in the fields of drug delivery and targeted therapeutics. This linker features a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester-activated carboxylic acid, separated by a hydrophilic polyethylene glycol (PEG) spacer. This unique structure allows for a versatile, two-step conjugation strategy. The NHS ester facilitates covalent attachment to amine-functionalized nanoparticles, while the Boc-protected amine, after deprotection, provides a reactive site for the conjugation of targeting ligands, therapeutic agents, or imaging probes. The PEG spacer enhances the solubility and biocompatibility of the resulting nanoconstructs, reduces immunogenicity, and can prolong circulation time in vivo.

These application notes provide detailed protocols for the use of this compound in the functionalization of nanoparticles, with a specific focus on their application in Proteolysis Targeting Chimera (PROTAC) delivery.

Data Presentation: Physicochemical Properties of Functionalized Nanoparticles

The following tables summarize typical quantitative data obtained during the synthesis and characterization of nanoparticles functionalized with this compound and a subsequent payload, such as a PROTAC molecule.

Table 1: Characterization of Nanoparticle Functionalization Steps

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles (Bare)105 ± 2.50.15+35.2 ± 1.8
After Conjugation with this compound115 ± 3.10.18+32.8 ± 2.1
After Boc Deprotection116 ± 2.90.19-5.4 ± 0.9
After PROTAC Conjugation125 ± 3.50.21-15.7 ± 1.5

Table 2: Quantitative Analysis of PROTAC Loading on PEGylated Nanoparticles

Nanoparticle FormulationEncapsulation Efficiency (%)Drug Loading Capacity (%)Sustained Release (at 72h, %)
PROTAC-loaded PLGA-PEG Nanoparticles78.4 ± 2.1[1]~2[2]~60[1]
PROTAC-loaded Lipid-based Nanoparticles~99[2]0.5[3]>80

Experimental Protocols

Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol outlines the procedure for covalently attaching the this compound linker to nanoparticles with primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)

  • This compound

  • Amine-free buffer (e.g., 0.1 M phosphate-buffered saline, pH 7.4)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Dialysis tubing or centrifugal filtration units for nanoparticle purification

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the amine-free buffer at a concentration of 5-10 mg/mL.

  • Linker Solution Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO to prepare a 10 mM stock solution. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.

  • Conjugation Reaction: Add the this compound solution to the nanoparticle suspension. A 20-fold molar excess of the linker relative to the surface amine groups on the nanoparticles is typically recommended.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Purification: Remove unreacted linker and byproducts by dialysis against the reaction buffer or by repeated washing steps using centrifugal filtration.

  • Characterization: Characterize the Boc-PEG-functionalized nanoparticles for size and surface charge using Dynamic Light Scattering (DLS) and zeta potential measurements.

Protocol 2: Boc Deprotection of Functionalized Nanoparticles

This protocol describes the removal of the Boc protecting group to expose the terminal primary amine for subsequent conjugation.

Materials:

  • Boc-PEG-functionalized nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Neutralization buffer (e.g., saturated sodium bicarbonate solution)

  • Purification supplies (dialysis or centrifugal filters)

Procedure:

  • Nanoparticle Suspension: Suspend the purified Boc-PEG-functionalized nanoparticles in DCM.

  • Deprotection: Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v).

  • Incubation: Stir the reaction mixture at room temperature for 30-60 minutes.

  • Solvent Removal: Remove the DCM and excess TFA by rotary evaporation or under a stream of nitrogen.

  • Neutralization and Washing: Resuspend the nanoparticles in an appropriate buffer and neutralize any residual acid by washing with a saturated sodium bicarbonate solution.

  • Purification: Purify the amine-terminated PEGylated nanoparticles by extensive dialysis or centrifugal filtration against the desired final buffer (e.g., PBS, pH 7.4).

  • Quantification: The presence of primary amines on the nanoparticle surface can be quantified using a colorimetric assay such as the ninhydrin assay.

Protocol 3: Conjugation of a PROTAC Molecule to Amine-Terminated PEGylated Nanoparticles

This protocol details the attachment of a PROTAC molecule with an available carboxylic acid or other amine-reactive group to the newly exposed amine on the nanoparticle surface.

Materials:

  • Amine-terminated PEGylated nanoparticles

  • PROTAC molecule with an amine-reactive functional group (e.g., NHS ester)

  • Reaction buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification supplies

Procedure:

  • Nanoparticle Suspension: Disperse the amine-terminated PEGylated nanoparticles in the reaction buffer.

  • PROTAC Solution: Dissolve the amine-reactive PROTAC molecule in a compatible solvent (e.g., DMSO).

  • Conjugation: Add the PROTAC solution to the nanoparticle suspension (typically a 5-10 fold molar excess of PROTAC to surface amines).

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to deactivate any unreacted functional groups on the PROTAC molecules. Incubate for 15-30 minutes.

  • Purification: Purify the PROTAC-conjugated nanoparticles from unreacted PROTAC and quenching reagents using dialysis or centrifugal filtration.

  • Characterization: Characterize the final PROTAC-nanoparticle conjugate for size, zeta potential, drug loading, and release kinetics.

Visualizations

experimental_workflow cluster_0 Step 1: Linker Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: PROTAC Conjugation A Amine-Functionalized Nanoparticle C Boc-PEG-Nanoparticle A->C NHS-Amine Coupling B This compound B->C D Boc-PEG-Nanoparticle E Amine-Terminated PEG-Nanoparticle D->E TFA Treatment F Amine-Terminated PEG-Nanoparticle H PROTAC-Nanoparticle Conjugate F->H Coupling G PROTAC Molecule (amine-reactive) G->H protac_pathway cluster_0 Cellular Uptake and Release cluster_1 PROTAC-Mediated Protein Degradation NP PROTAC-Nanoparticle Conjugate Endosome Endosome NP->Endosome Endocytosis PROTAC Released PROTAC Endosome->PROTAC Endosomal Escape Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (Protein of Interest) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

References

Application Notes and Protocols: Reaction of BocNH-PEG2-CH2COONHS with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BocNH-PEG2-CH2COONHS is a heterobifunctional crosslinker containing a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester. The NHS ester is a highly reactive functional group that readily couples with primary amines over a range of pH conditions to form stable amide bonds. The polyethylene glycol (PEG) spacer enhances solubility and provides flexibility to the conjugated molecules. This reagent is particularly valuable in bioconjugation, drug delivery, and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).[1][2] This document provides detailed protocols and reaction conditions for the successful conjugation of this compound with primary amine-containing molecules.

Reaction Principle

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is efficient and specific for primary amines at physiological and slightly basic pH. A competing hydrolysis reaction of the NHS ester can occur, particularly at higher pH values, which can reduce the overall yield of the desired conjugate.

Key Reaction Parameters

The success and efficiency of the conjugation reaction are dependent on several key parameters:

  • pH: The reaction is highly pH-dependent. The optimal pH range for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[3][4] Below this range, the primary amine is protonated and less nucleophilic, leading to a slower reaction rate. Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the aminolysis reaction.[5]

  • Buffer Choice: It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, HEPES, and borate buffers. Buffers such as Tris should be avoided in the reaction mixture but can be used to quench the reaction.

  • Solvent: this compound is often dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer. It is important to use anhydrous, amine-free solvents to prevent premature hydrolysis or reaction of the NHS ester. The final concentration of the organic solvent in the reaction mixture should ideally be kept low (e.g., <10%) to avoid denaturation of protein targets.

  • Reactant Concentration: The concentrations of both the this compound and the primary amine-containing molecule can influence the reaction efficiency. Higher concentrations generally favor the bimolecular conjugation reaction over the hydrolysis of the NHS ester.

  • Molar Ratio: The molar ratio of the NHS ester to the primary amine can be varied to control the degree of labeling. A molar excess of the NHS ester is often used to drive the reaction to completion, particularly when labeling proteins with multiple accessible amine groups.

  • Temperature and Reaction Time: The reaction can be carried out at room temperature (20-25°C) or at 4°C. Reactions at room temperature are typically faster, often proceeding to completion within 1-4 hours. Reactions at 4°C are slower (may require overnight incubation) but can be beneficial for sensitive biomolecules.

Quantitative Data Summary

While specific quantitative data for the reaction of this compound with a wide range of primary amines is not extensively published in a comparative format, the following tables provide representative data based on the well-established principles of NHS ester chemistry. These tables illustrate the expected trends in conjugation efficiency under various conditions.

Table 1: Effect of pH on Conjugation Efficiency

pHBuffer SystemTemperature (°C)Reaction Time (hours)Expected Conjugation Efficiency (%)
6.5Phosphate25440-60
7.4Phosphate Buffered Saline25280-95
8.0Bicarbonate25185-98
8.5Borate25180-95 (Increased hydrolysis)
9.0Borate25160-80 (Significant hydrolysis)

Table 2: Effect of Molar Ratio of NHS Ester to Amine on Degree of Labeling (for a protein with multiple lysines)

Molar Excess of NHS EsterTemperature (°C)Reaction Time (hours)Expected Average Degree of Labeling
1:12520.5 - 1.0
5:12522.0 - 4.0
10:12524.0 - 7.0
20:12526.0 - 10.0

Experimental Protocols

Protocol 1: General Procedure for Conjugation to a Primary Amine-Containing Small Molecule
  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO or DMF immediately before use. Do not store the solution for extended periods.

    • Prepare a stock solution of the primary amine-containing molecule in a compatible buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4).

  • Conjugation Reaction:

    • In a reaction vessel, add the solution of the primary amine-containing molecule.

    • Add the desired molar equivalent of the this compound stock solution to the amine solution while gently vortexing. The final concentration of the organic solvent should be minimized.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours.

  • Quenching (Optional):

    • To stop the reaction, a small amount of an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate from excess reagents and byproducts using an appropriate method such as HPLC, solid-phase extraction (SPE), or column chromatography.

Protocol 2: Labeling of a Protein with this compound
  • Buffer Exchange (if necessary):

    • If the protein of interest is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer (e.g., PBS, pH 7.2-8.0) using dialysis or a desalting column.

  • Reagent Preparation:

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

    • Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF as described in Protocol 1.

  • Conjugation Reaction:

    • Calculate the required amount of the NHS ester to achieve the desired molar excess (e.g., 10- to 20-fold molar excess over the protein).

    • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Purification:

    • Remove the unreacted this compound and the N-hydroxysuccinimide byproduct by dialysis or size-exclusion chromatography (e.g., a desalting column).

Visualizations

Reaction_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Downstream Processing Reagent This compound Dissolve_NHS Dissolve NHS Ester in Anhydrous DMSO/DMF Reagent->Dissolve_NHS Amine Primary Amine (Small Molecule or Protein) Dissolve_Amine Dissolve/Buffer Exchange Amine in Amine-Free Buffer (pH 7.2-8.5) Amine->Dissolve_Amine Mix Mix Reagents Dissolve_NHS->Mix Dissolve_Amine->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench (Optional) (e.g., Tris Buffer) Incubate->Quench Purify Purification (HPLC, SEC, Dialysis) Incubate->Purify Quench->Purify Final_Product Boc-NH-PEG2-Amide Conjugate Purify->Final_Product

Caption: Experimental workflow for the conjugation of this compound with a primary amine.

Optimization_Logic Start Low Conjugation Efficiency Check_pH Is pH optimal (7.2-8.5)? Start->Check_pH Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Change_Buffer Buffer exchange to PBS, Borate, or Bicarbonate Check_Buffer->Change_Buffer No Check_Reagents Are reagents fresh and anhydrous? Check_Buffer->Check_Reagents Yes Change_Buffer->Check_Reagents Prepare_Fresh Prepare fresh reagent solutions Check_Reagents->Prepare_Fresh No Increase_Ratio Increase molar ratio of NHS ester Check_Reagents->Increase_Ratio Yes Prepare_Fresh->Increase_Ratio Increase_Time Increase reaction time or temperature Increase_Ratio->Increase_Time Success Successful Conjugation Increase_Time->Success

References

Application Notes and Protocols for Incorporating BocNH-PEG2-CH2COONHS into Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BocNH-PEG2-CH2COONHS is a heterobifunctional crosslinker that contains a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester. This reagent is instrumental in the field of bioconjugation, particularly for the modification of small molecules. The incorporation of a short, hydrophilic di-ethylene glycol (PEG2) spacer can enhance the solubility and pharmacokinetic properties of the modified molecule. The NHS ester facilitates covalent linkage to primary or secondary amines on a target small molecule, while the Boc-protected amine allows for subsequent deprotection and further functionalization, making it a versatile tool in drug development, including the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2]

These application notes provide detailed protocols for the conjugation of this compound to amine-containing small molecules, the subsequent deprotection of the Boc group, and methods for characterization of the resulting conjugates.

Chemical Properties and Handling

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Weight 360.38 g/mol
CAS Number 1365655-91-9 (for the corresponding acid)
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, DCM, THF
Reactivity The NHS ester reacts with primary and secondary amines to form stable amide bonds.
Storage Store at -20°C with a desiccant. The reagent is moisture-sensitive.

Important Handling Precautions:

  • Equilibrate the vial to room temperature before opening to prevent moisture condensation.[3][4]

  • Prepare solutions of this compound immediately before use, as the NHS ester can hydrolyze in the presence of moisture.[3]

  • Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete for reaction with the NHS ester.

Experimental Protocols

Protocol for Conjugation of this compound to an Amine-Containing Small Molecule

This protocol describes the general procedure for conjugating the NHS ester of the PEG linker to a small molecule containing a primary or secondary amine.

Materials:

  • This compound

  • Amine-containing small molecule

  • Anhydrous organic solvent (e.g., DMF, DMSO, DCM, THF)

  • Tertiary amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Reaction vessel

  • Stirring apparatus

  • Analytical balance

  • Inert gas (e.g., nitrogen or argon)

  • Quenching reagent (e.g., Tris buffer or glycine solution)

  • Purification system (e.g., column chromatography or HPLC)

Procedure:

  • Dissolve the Small Molecule: In a reaction vessel under an inert atmosphere, dissolve the amine-containing small molecule in an appropriate anhydrous organic solvent.

  • Add Base: To the stirred solution of the small molecule, add 1.1 to 2.0 equivalents of a tertiary amine base (e.g., TEA or DIPEA).

  • Prepare and Add the Linker: In a separate vial, dissolve 1.0 to 1.5 equivalents of this compound in the same anhydrous organic solvent. Add this solution dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench any unreacted NHS ester by adding a small amount of a primary amine-containing solution, such as Tris buffer or glycine.

  • Work-up and Purification: Remove the solvent under reduced pressure. The crude product can be purified using standard techniques such as column chromatography on silica gel or preparative HPLC to yield the pure Boc-protected PEGylated small molecule.

Quantitative Parameters for Conjugation:

ParameterRecommended RangeNotes
Molar ratio of Linker:Small Molecule1.0 - 1.5 equivalentsA slight excess of the linker can drive the reaction to completion.
Molar ratio of Base:Small Molecule1.1 - 2.0 equivalentsThe base acts as a scavenger for the N-hydroxysuccinimide byproduct.
Reaction Time2 - 24 hoursReaction time will depend on the reactivity of the small molecule's amine.
Reaction TemperatureRoom TemperatureGentle heating may be applied if the reaction is sluggish, but this may increase side product formation.
Protocol for Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the terminal primary amine, which can then be used for further conjugation.

Materials:

  • Boc-protected PEGylated small molecule

  • Acidic solution (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM), or 4M HCl in dioxane)

  • Reaction vessel

  • Stirring apparatus

  • Inert gas (e.g., nitrogen or argon)

  • Solvent for work-up (e.g., diethyl ether for precipitation)

  • Centrifuge (optional)

Procedure:

  • Dissolve the Conjugate: Dissolve the Boc-protected PEGylated small molecule in a minimal amount of an appropriate solvent, such as DCM.

  • Add Acid: To the stirred solution, add an excess of the acidic deprotection reagent (e.g., 20-50% TFA in DCM or 4M HCl in dioxane).

  • Reaction: Stir the reaction mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc group.

  • Isolation of the Product: Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The deprotected product can often be precipitated by the addition of a non-polar solvent like cold diethyl ether. The resulting salt can be collected by filtration or centrifugation.

Characterization of the PEGylated Small Molecule

The successful synthesis of the PEGylated small molecule and its subsequent deprotection should be confirmed by appropriate analytical techniques.

Analytical TechniquePurpose
Mass Spectrometry (MS) To confirm the molecular weight of the Boc-protected and deprotected conjugates.
Nuclear Magnetic Resonance (NMR) To confirm the structure of the conjugate and the presence of the PEG linker. The disappearance of the Boc protons (a singlet at ~1.4 ppm in ¹H NMR) confirms deprotection.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final product and to separate it from starting materials and byproducts.

Visualization of Workflows and Applications

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the incorporation of this compound into a small molecule and its subsequent deprotection.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification1 Purification 1 cluster_deprotection Deprotection cluster_purification2 Purification 2 & Analysis prep_sm Dissolve Amine-Containing Small Molecule add_base Add Tertiary Base (e.g., TEA, DIPEA) prep_sm->add_base prep_linker Dissolve this compound mix Mix and React (2-24 hours) prep_linker->mix add_base->mix quench Quench Reaction mix->quench purify1 Purify Boc-Protected Conjugate (e.g., Column Chromatography) quench->purify1 deprotect Add Acidic Solution (e.g., TFA in DCM) purify1->deprotect react_deprotect React (1-4 hours) deprotect->react_deprotect purify2 Isolate Final Product (e.g., Precipitation) react_deprotect->purify2 analyze Characterize Product (MS, NMR, HPLC) purify2->analyze G cluster_protac PROTAC target Target Protein target_ligand Target-Binding Ligand target->target_ligand Binds e3_ligase E3 Ubiquitin Ligase e3_ligand E3 Ligase-Binding Ligand e3_ligase->e3_ligand Binds peg_linker PEG Linker target_ligand->peg_linker peg_linker->e3_ligand

References

Troubleshooting & Optimization

impact of pH on BocNH-PEG2-CH2COONHS reaction kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BocNH-PEG2-CH2COONHS. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent by providing detailed troubleshooting advice and frequently asked questions regarding the impact of pH on its reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

A1: The optimal pH range for the reaction of N-hydroxysuccinimide (NHS) esters with primary amines is typically between 7.2 and 8.5.[1][2][3] A pH of 8.3-8.5 is often recommended as an ideal starting point for achieving a good balance between amine reactivity and NHS ester stability.[2][4]

Q2: How does pH affect the stability of the this compound reagent in my reaction?

A2: The stability of the NHS ester is highly pH-dependent. The primary competing reaction is hydrolysis, where the ester reacts with water. The rate of this hydrolysis reaction increases significantly with higher pH. This means that at a more alkaline pH, the reagent will be inactivated more quickly, reducing the amount available to react with your target amine.

Q3: What happens if I perform the reaction at a pH below 7.0?

A3: At a pH below 7.0, most primary amines on your target molecule (like the N-terminus of a protein or the side chain of a lysine residue) will be protonated (-NH3+). In this protonated state, the amine is no longer a strong nucleophile and will not react efficiently, if at all, with the NHS ester. This will lead to very low or no conjugation yield.

Q4: Can I use a Tris-based buffer for my reaction?

A4: It is strongly recommended to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane). The primary amine in the Tris buffer will compete with the primary amine on your target molecule for reaction with the this compound, which will significantly reduce the efficiency of your desired conjugation.

Q5: How can I assess if my this compound reagent has hydrolyzed due to improper storage or handling?

A5: You can perform a simple qualitative test to check the reactivity of your NHS ester. The hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light around 260 nm. By measuring the absorbance of your reagent solution at 260 nm before and after intentionally inducing complete hydrolysis with a strong base (e.g., NaOH), you can determine if active NHS ester was present. An increase in absorbance after adding the base indicates that the reagent was still active.

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

This is a common problem that can often be traced back to the reaction conditions, particularly the pH.

Potential Cause Recommended Solution
Suboptimal pH Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal range of 7.2-8.5. For many applications, starting at pH 8.3 is a good choice.
Incorrect Buffer Choice Avoid using buffers containing primary amines like Tris or glycine. Switch to an amine-free buffer such as Phosphate Buffered Saline (PBS), bicarbonate, borate, or HEPES. If your protein is in an amine-containing buffer, perform a buffer exchange before the reaction.
Reagent Hydrolysis Prepare your stock solution of this compound in an anhydrous solvent like DMSO or DMF immediately before use. Avoid preparing aqueous solutions of the NHS ester for storage, as it will hydrolyze. When adding the NHS ester to your reaction, ensure efficient mixing to promote the reaction with the target amine over hydrolysis.
Low Reactant Concentration The competing hydrolysis reaction is more pronounced at lower concentrations of your target molecule. If possible, increase the concentration of your protein or other amine-containing molecule to favor the desired aminolysis reaction. A protein concentration of 1-10 mg/mL is a common starting point.

Issue 2: Inconsistent Results Between Experiments

Inconsistent yields can be frustrating. Careful control over your reaction parameters is key to reproducibility.

Potential Cause Recommended Solution
pH Drift During Reaction The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can cause the pH of a weakly buffered solution to drop, slowing down the reaction. Use a buffer with sufficient buffering capacity (e.g., 0.1 M) to maintain a stable pH throughout the reaction. For large-scale reactions, it may be necessary to monitor and adjust the pH during the incubation period.
Temperature Fluctuations The rate of both the desired reaction and the competing hydrolysis are temperature-dependent. Perform your reactions at a consistent temperature. Reactions can be run at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. Lower temperatures can help minimize hydrolysis, which can be beneficial for longer reaction times.
Reagent Quality NHS esters are sensitive to moisture. Ensure your this compound is stored in a desiccator at the recommended temperature. Before opening, allow the vial to equilibrate to room temperature to prevent condensation from forming on the cold powder.

Data Presentation

The following table summarizes the stability of NHS esters at different pH values, which is critical for understanding the reaction kinetics of this compound.

Table 1: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures

pHTemperatureHalf-life of HydrolysisReference
7.00°C4 - 5 hours
8.64°C10 minutes

Note: This data is for general NHS esters and should be used as a guideline for this compound.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Protein

  • Prepare the Protein Solution:

    • Ensure your protein of interest is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5).

    • If necessary, perform a buffer exchange using dialysis or a desalting column.

    • The protein concentration should ideally be between 1-10 mg/mL.

  • Prepare the NHS Ester Solution:

    • Immediately before starting the conjugation, allow the vial of this compound to warm to room temperature.

    • Dissolve the NHS ester in anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to a stock concentration of 10 mM.

  • Reaction:

    • Add the desired molar excess of the this compound solution to the protein solution while gently vortexing. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.

    • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10% to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. The optimal time may need to be determined empirically.

  • Quenching (Optional but Recommended):

    • To stop the reaction, add a small amount of an amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM. This will react with and quench any unreacted NHS ester.

  • Purification:

    • Remove excess, unreacted this compound and the NHS byproduct by dialysis or using a desalting column.

Visualizations

competing_reactions reagents This compound + Target-NH2 aminolysis Desired Aminolysis (Amide Bond Formation) reagents->aminolysis pH 7.2-8.5 hydrolysis Competing Hydrolysis (Inactivation) reagents->hydrolysis Increases with pH product BocNH-PEG2-CH2CO-NH-Target aminolysis->product inactive BocNH-PEG2-CH2COOH + NHS hydrolysis->inactive

Competing pathways in NHS ester reactions.

ph_effect_workflow cluster_ph Reaction pH cluster_outcome Primary Outcome low_ph Low pH (< 7.0) protonation Amine is Protonated (-NH3+) Poor Nucleophile low_ph->protonation Leads to optimal_ph Optimal pH (7.2 - 8.5) efficient_reaction Efficient Aminolysis Good Conjugation Yield optimal_ph->efficient_reaction Favors high_ph High pH (> 8.5) rapid_hydrolysis Rapid NHS Ester Hydrolysis Reduced Yield high_ph->rapid_hydrolysis Accelerates

The influence of pH on reaction outcomes.

troubleshooting_workflow start Low Conjugation Yield check_ph Is buffer pH 7.2-8.5? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH to 7.2-8.5 check_ph->adjust_ph No check_reagent Is NHS ester freshly prepared and non-hydrolyzed? check_buffer->check_reagent Yes change_buffer Buffer exchange to amine-free buffer check_buffer->change_buffer No increase_conc Consider increasing reactant concentrations check_reagent->increase_conc Yes prep_reagent Use fresh, anhydrous NHS ester stock check_reagent->prep_reagent No success Yield Improved increase_conc->success adjust_ph->check_buffer change_buffer->check_reagent prep_reagent->increase_conc

Troubleshooting low conjugation yield.

References

Technical Support Center: Stability and Handling of Boc-NH-PEG2-CH2COONHS Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of Boc-NH-PEG2-CH2COONHS conjugates. Below you will find troubleshooting guides and frequently asked questions to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for Boc-NH-PEG2-CH2COONHS?

The main stability issue for Boc-NH-PEG2-CH2COONHS is the hydrolysis of the N-hydroxysuccinimide (NHS) ester. The NHS ester is a reactive group designed to couple with primary amines on target molecules. However, it is susceptible to reaction with water, which leads to the formation of an inactive carboxylate, rendering the conjugate incapable of reacting with its intended target.[1][2][3] This hydrolysis is the primary competing reaction during conjugation.[1][3]

Q2: How does pH affect the stability of the NHS ester?

The rate of NHS ester hydrolysis is highly dependent on pH. As the pH increases, the rate of hydrolysis accelerates significantly. While a slightly alkaline pH (7.2-8.5) is required to deprotonate primary amines for the conjugation reaction, a pH above 8.5-9.0 dramatically increases the rate of hydrolysis, which can lead to lower conjugation yields.

Q3: What are the optimal storage conditions for Boc-NH-PEG2-CH2COONHS?

To minimize hydrolysis from atmospheric moisture, Boc-NH-PEG2-CH2COONHS should be stored at -20°C in a desiccated environment. Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of moisture onto the reagent. For solutions in anhydrous organic solvents like DMSO or DMF, short-term storage at -20°C for 1-2 months is possible. Aqueous solutions of the NHS ester are not stable and should be prepared immediately before use.

Q4: Which buffers are recommended for conjugation reactions?

Amine-free buffers are essential for successful conjugation. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, thereby reducing the conjugation efficiency. Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers. The optimal pH for the reaction is typically between 7.2 and 8.5, with a pH of 8.3-8.5 often recommended as a starting point.

Q5: How can I assess the quality and reactivity of my Boc-NH-PEG2-CH2COONHS reagent?

The quality of the NHS ester can be assessed by quantifying the amount of hydrolyzed product (the corresponding carboxylic acid) or the released N-hydroxysuccinimide (NHS). This can be achieved through methods like HPLC or a spectrophotometric assay. A simple spectrophotometric method involves intentionally hydrolyzing the ester with a base and measuring the absorbance of the released NHS at 260 nm.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conjugation yield Hydrolysis of the NHS ester: The reagent may have been compromised by moisture during storage or handling.Prepare fresh solutions of the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use. Ensure the reagent is stored under desiccated conditions at -20°C.
Suboptimal pH: The pH of the reaction buffer may be too low (protonated amines) or too high (accelerated hydrolysis).Optimize the reaction pH within the range of 7.2-8.5. A pH of 8.3-8.5 is often a good starting point. Monitor the pH during large-scale reactions as hydrolysis can cause it to drop.
Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule.Perform a buffer exchange to an amine-free buffer such as PBS, HEPES, or borate buffer.
Low concentration of reactants: Dilute protein solutions can favor hydrolysis over the desired bimolecular conjugation reaction.If possible, increase the concentration of the target molecule. Optimal concentrations are typically in the range of 1-10 mg/mL.
Precipitation of the reagent upon addition to the aqueous buffer Poor solubility of the Boc-NH-PEG2-CH2COONHS: Many NHS esters have limited solubility in aqueous solutions.First, dissolve the NHS ester in a small amount of a water-miscible, anhydrous organic solvent like DMSO or DMF before adding it to the reaction buffer. The final concentration of the organic solvent should ideally not exceed 10% (v/v).
High background or non-specific binding in downstream applications Excess unreacted NHS ester: If not quenched or removed, the excess reagent can react with other primary amines.After the conjugation reaction, add a quenching reagent like Tris, glycine, or hydroxylamine to a final concentration of 50-100 mM to consume any unreacted NHS ester. Purify the conjugate using methods like dialysis or size-exclusion chromatography to remove excess reagent and byproducts.
Variability between experiments Inconsistent reagent quality: The NHS ester may have degraded to varying extents between different aliquots or over time.Test the reactivity of the NHS ester before use, especially for critical experiments. Aliquot the reagent upon receipt to minimize freeze-thaw cycles and moisture contamination.

Quantitative Data Summary

The stability of the NHS ester is critically dependent on the pH of the aqueous environment. The table below summarizes the typical half-life of an NHS ester at different pH values and temperatures.

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours
8.6410 minutes

Note: This data is for a typical NHS ester and should be used as a general guideline for Boc-NH-PEG2-CH2COONHS.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of Boc-NH-PEG2-CH2COONHS to a Protein
  • Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.5).

  • Protein Solution Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the Boc-NH-PEG2-CH2COONHS in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution. Mix gently and immediately.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted NHS ester and byproducts by dialysis or size-exclusion chromatography.

Protocol 2: Spectrophotometric Assay for NHS Ester Reactivity

This method assesses the reactivity of the NHS ester by measuring the amount of released N-hydroxysuccinimide (NHS) upon intentional hydrolysis.

  • Reagent Preparation:

    • Prepare a suitable buffer (e.g., phosphate buffer, pH 7-8).

    • Prepare a 0.5-1.0 N NaOH solution.

  • Sample Preparation:

    • Weigh 1-2 mg of the Boc-NH-PEG2-CH2COONHS reagent into a tube.

    • Dissolve the reagent in 2 mL of buffer. If not water-soluble, first dissolve in 0.25 mL of DMSO or DMF, then add 2 mL of buffer.

    • Prepare a control tube with the buffer (and organic solvent if used).

  • Initial Absorbance Measurement:

    • Measure the absorbance of the reagent solution at 260 nm. If the absorbance is > 1.0, dilute the solution with buffer and record the adjusted absorbance.

  • Hydrolysis:

    • Add 100 µL of 0.5-1.0 N NaOH to 1 mL of the reagent solution. Vortex for 30 seconds.

  • Final Absorbance Measurement:

    • Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm (within 1 minute).

  • Calculation:

    • A significant increase in absorbance at 260 nm after hydrolysis indicates a reactive NHS ester. The N-hydroxysuccinimide leaving group has a strong absorbance at this wavelength.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_buffer Prepare Amine-Free Buffer (pH 7.2-8.5) conjugation Add NHS Ester to Protein Solution (10-20x molar excess) prep_buffer->conjugation prep_protein Prepare Protein Solution (1-10 mg/mL) prep_protein->conjugation prep_nhs Prepare Fresh Boc-NH-PEG2-CH2COONHS Solution in Anhydrous Solvent prep_nhs->conjugation incubation Incubate (1-2h RT or O/N 4°C) conjugation->incubation quenching Quench Reaction (e.g., Tris buffer) incubation->quenching purify Purify Conjugate (Dialysis / SEC) quenching->purify analyze Analyze Conjugate purify->analyze

Caption: General experimental workflow for Boc-NH-PEG2-CH2COONHS conjugation.

troubleshooting_logic start Low Conjugation Yield? check_hydrolysis Is NHS ester solution fresh? Stored properly? start->check_hydrolysis check_ph Is buffer pH 7.2-8.5? check_hydrolysis->check_ph Yes solution_hydrolysis Prepare fresh reagent. Improve storage. check_hydrolysis->solution_hydrolysis No check_buffer_type Is buffer amine-free? check_ph->check_buffer_type Yes solution_ph Adjust buffer pH. check_ph->solution_ph No check_concentration Is protein concentration >1 mg/mL? check_buffer_type->check_concentration Yes solution_buffer_type Buffer exchange to PBS, HEPES, etc. check_buffer_type->solution_buffer_type No solution_concentration Increase protein concentration. check_concentration->solution_concentration No success Yield Improved check_concentration->success Yes solution_hydrolysis->start solution_ph->start solution_buffer_type->start solution_concentration->start

Caption: Troubleshooting decision tree for low conjugation yield.

reaction_pathways cluster_desired Desired Reaction cluster_competing Competing Reaction (Hydrolysis) NHS_Ester Boc-NH-PEG2-CH2CO-NHS Amine Protein-NH2 (Target Molecule) NHS_Ester->Amine pH 7.2-8.5 Water H2O NHS_Ester->Water Increases with pH Conjugate Boc-NH-PEG2-CH2CO-NH-Protein (Stable Amide Bond) Amine->Conjugate Hydrolyzed Boc-NH-PEG2-CH2COOH (Inactive Carboxylate) Water->Hydrolyzed

Caption: Competing reaction pathways for Boc-NH-PEG2-CH2COONHS.

References

Validation & Comparative

Confirming Functionality: A Guide to Key Assays for Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of labels such as fluorophores, enzymes, or biotin to biomolecules is a cornerstone of modern biological research and diagnostics. However, the very act of labeling can alter a biomolecule's structure and, consequently, its function.[1] It is a critical, yet sometimes overlooked, assumption that the conjugation process has no adverse effects on the binding avidity or activity of the labeled molecule.[1] Therefore, robust functional assays are indispensable for validating the biological integrity of these reagents. This guide provides a comparative overview of three widely used functional assays—Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Flow Cytometry—offering insights into their principles, protocols, and comparative performance for confirming the activity of labeled biomolecules.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay designed to detect and quantify soluble substances like proteins, antibodies, and hormones.[2] It is a workhorse technique for validating the binding activity of labeled antibodies. The indirect ELISA format is particularly useful for this purpose, where the binding of an unlabeled primary antibody is detected by a labeled secondary antibody.[3] This setup allows for signal amplification and preserves the primary antibody in its native state during the initial binding event.

Experimental Workflow: Indirect ELISA

The general workflow for an indirect ELISA involves coating a microplate with the target antigen, followed by blocking, incubation with the antibody to be tested, addition of an enzyme-conjugated secondary antibody, and finally, the addition of a substrate to produce a measurable signal.[4]

ELISA_Workflow cluster_prep Plate Preparation cluster_binding Binding Steps cluster_detection Detection p1 Antigen Coating p2 Washing p1->p2 p3 Blocking p2->p3 b1 Add Primary Antibody p3->b1 b2 Washing b1->b2 b3 Add Labeled Secondary Antibody b2->b3 b4 Washing b3->b4 d1 Add Substrate b4->d1 d2 Measure Signal (e.g., Absorbance) d1->d2

Fig. 1: Indirect ELISA Workflow
Quantitative Comparison: Labeled vs. Unlabeled Antibody Activity

A key concern is whether the labeling process itself diminishes the antibody's binding capability. A kinetic ELISA can be used to quantitatively assess this by comparing the performance of labeled versus unlabeled antibodies. Higher fluorophore-to-protein (F:P) ratios can lead to a decrease in functional antibody concentration.

ParameterUnlabeled Antibody (F:P = 0)Labeled Antibody (Low F:P)Labeled Antibody (High F:P)Reference
Relative Functional Concentration 100%82%57%
Apparent KD (ELISA) BaselineMay show slight increaseCan significantly increase
Signal-to-Noise Ratio HighHighMay decrease due to non-specific binding
Detailed Experimental Protocol: Indirect ELISA

This protocol is adapted from standard procedures for determining antibody activity.

Materials:

  • 96-well high-binding polystyrene plates

  • Target antigen

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Wash Buffer)

  • Primary antibody (labeled and unlabeled versions for comparison)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating: Dilute the antigen to 2-10 µg/mL in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer. Incubate for 1-2 hours at 37°C.

  • Washing: Discard the blocking buffer and wash the plate three times as described above.

  • Primary Antibody Incubation: Prepare serial dilutions of your primary antibodies (both labeled and unlabeled) in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step (3 times).

  • Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Blocking Buffer (e.g., 1:10,000). Add 100 µL to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step (5 times).

  • Detection: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stop Reaction: Add 50-100 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time measurement of biomolecular interactions. It provides detailed kinetic data, including association rates (kₐ), dissociation rates (kₔ), and the equilibrium dissociation constant (Kᴅ). This makes it a powerful tool for precisely quantifying how labeling might affect the binding kinetics of a biomolecule, often revealing discrepancies that endpoint assays like ELISA might miss.

Experimental Workflow: SPR Kinetic Analysis

In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor chip, and the other molecule (the analyte) is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface, measured in Resonance Units (RU).

SPR_Workflow prep Ligand Immobilization on Sensor Chip baseline Establish Baseline (Running Buffer) prep->baseline assoc Association Phase (Analyte Injection) baseline->assoc dissoc Dissociation Phase (Running Buffer) assoc->dissoc regen Regeneration (Remove Bound Analyte) dissoc->regen analysis Kinetic Analysis (ka, kd, KD) regen->analysis Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_acq Data Acquisition c1 Harvest & Create Single-Cell Suspension c2 Fc Receptor Block (Optional) c1->c2 s1 Incubate with Labeled Antibody c2->s1 s2 Wash Cells s1->s2 a1 Resuspend Cells s2->a1 a2 Analyze on Flow Cytometer a1->a2

References

The Strategic Advantage of Heterobifunctional PEG Linkers in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the enhanced performance of linkers like BocNH-PEG2-CH2COONHS in creating next-generation therapeutics.

In the intricate world of targeted therapies, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker molecule is far from a simple bridge. It is a critical determinant of a conjugate's stability, efficacy, and overall therapeutic index. Among the diverse array of available linker technologies, heterobifunctional linkers featuring a discrete polyethylene glycol (PEG) spacer, such as this compound, offer a suite of advantages that address key challenges in bioconjugation. This guide provides an objective comparison of these advanced linkers against alternatives, supported by experimental data and detailed methodologies, to inform the rational design of superior bioconjugates.

The Core Advantages: Control, Solubility, and Improved Pharmacokinetics

Heterobifunctional linkers are characterized by two distinct reactive termini, enabling a controlled, sequential conjugation process.[1] The this compound linker exemplifies this, featuring a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester. This design allows for the specific and efficient coupling of two different molecules, a crucial feature in the precise construction of complex biologics like ADCs.[1]

The incorporation of a short, discrete PEG2 spacer further enhances the linker's utility. PEGylation is a well-established strategy to increase the hydrophilicity of bioconjugates.[2] This is particularly important when working with hydrophobic payloads, as it mitigates the tendency for aggregation, which can lead to rapid clearance from circulation and reduced efficacy.[3] The hydrophilic nature of the PEG chain creates a hydration shell around the conjugate, which can also shield it from enzymatic degradation and reduce immunogenicity.[4]

Performance Comparison: The Impact of PEGylation

The primary advantage of a PEGylated heterobifunctional linker over a non-PEGylated counterpart, such as one based on a simple alkyl chain, lies in its ability to favorably modulate the physicochemical properties of the resulting conjugate. This translates directly into improved performance in preclinical and clinical settings.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics of ADCs. While direct comparative data for this compound is often embedded within broader proprietary studies, the trends observed with short PEG linkers are well-documented and provide a strong basis for performance expectation.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance in Rats

LinkerClearance (mL/day/kg)Fold Change vs. Non-PEGylated
No PEG~151.00
PEG2 ~10 0.67
PEG4~70.47
PEG8~50.33
PEG12~50.33
PEG24~50.33
Data adapted from a study on ADCs with a drug-to-antibody ratio (DAR) of 8.

Table 2: Comparative Stability of PEGylated ADCs

ADC Linker TypeStability CharacteristicObservation
Non-PEGylatedAggregation PropensityHigher tendency to aggregate, especially with hydrophobic payloads and high DAR.
Short-chain PEG (e.g., PEG2, PEG4) Aggregation Propensity Significantly reduced aggregation due to increased hydrophilicity and steric hindrance.
Non-PEGylatedIn Vivo StabilityProne to faster clearance and potential for non-specific uptake.
Short-chain PEG (e.g., PEG2, PEG4) In Vivo Stability Improved pharmacokinetic profile with prolonged circulation half-life.

Key Experimental Methodologies

Reproducible and reliable data is the cornerstone of drug development. Below are detailed protocols for key experiments relevant to the evaluation of ADCs constructed with heterobifunctional PEG linkers.

Experimental Protocol 1: Two-Step Antibody-Drug Conjugation using this compound

Objective: To conjugate a cytotoxic drug to a monoclonal antibody in a controlled, sequential manner.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Amine-containing cytotoxic drug

  • Anhydrous DMSO or DMF

  • Boc deprotection reagent (e.g., Trifluoroacetic acid - TFA)

  • Neutralization buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Step 1: Reaction of Linker with Drug a. Dissolve the amine-containing cytotoxic drug and a 1.5-fold molar excess of this compound in anhydrous DMSO. b. Add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to catalyze the reaction. c. Incubate at room temperature for 2-4 hours. d. Monitor the reaction progress by LC-MS to confirm the formation of the Boc-protected linker-drug conjugate. e. Purify the product by reverse-phase HPLC.

  • Step 2: Boc Deprotection a. Dissolve the purified Boc-protected linker-drug conjugate in a solution of 20% TFA in dichloromethane. b. Stir at room temperature for 30 minutes. c. Evaporate the solvent and TFA under vacuum to yield the deprotected linker-drug with a free amine.

  • Step 3: Conjugation to Antibody a. Dissolve the deprotected linker-drug in a small amount of DMSO. b. Add the linker-drug solution to the mAb solution at a desired molar ratio (e.g., 5-10 fold excess of linker-drug to mAb). The reaction is typically performed in a buffer at pH 8.3-8.5 to facilitate the reaction between the NHS ester and lysine residues on the antibody. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. d. Purify the resulting ADC using a desalting column to remove excess, unreacted linker-drug. e. Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Experimental Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average number of drug-linker molecules conjugated to each antibody.

Materials:

  • Purified ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HIC mobile phases:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).

  • Monitor the elution profile at 280 nm (for the antibody) and a wavelength appropriate for the drug.

  • The different DAR species will elute at different retention times, with higher DAR species being more hydrophobic and eluting later.

  • Calculate the average DAR by integrating the peak areas of the different species and weighting them by their respective DAR values.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz (DOT language).

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Linker_Detail Linker Structure Detail Antibody Antibody (mAb) Targeting Moiety Linker Linker This compound Antibody->Linker Payload Payload Cytotoxic Drug Linker->Payload BocNH Boc-NH- PEG2 (CH2CH2O)2- CH2COO CH2COO- NHS NHS

General structure of an Antibody-Drug Conjugate with a this compound linker.

Sequential_Conjugation cluster_Step1 Step 1: Drug-Linker Formation cluster_Step2 Step 2: Boc Deprotection cluster_Step3 Step 3: Antibody Conjugation Linker This compound Boc_Linker_Drug BocNH-PEG2-Linker-Drug Linker->Boc_Linker_Drug Drug Amine-Drug Drug->Boc_Linker_Drug Deprotection Acid (TFA) Boc_Linker_Drug->Deprotection Amine_Linker_Drug H2N-PEG2-Linker-Drug Deprotection->Amine_Linker_Drug Final_ADC Antibody-Linker-Drug (ADC) Amine_Linker_Drug->Final_ADC Antibody Antibody-NH2 (Lysine) Antibody->Final_ADC

Workflow for controlled sequential bioconjugation.

PEG_Advantage cluster_NonPEG Non-PEGylated ADC cluster_PEG PEGylated ADC ADC1 ADC ADC2 ADC ADC1->ADC2 Hydrophobic Interaction Aggregation Aggregation ADC2->Aggregation PEG_ADC1 ADC-PEG PEG_ADC2 ADC-PEG PEG_ADC1->PEG_ADC2 Hydration Shell (Steric Hindrance) Stability Enhanced Stability & Solubility PEG_ADC2->Stability

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BocNH-PEG2-CH2COONHS
Reactant of Route 2
Reactant of Route 2
BocNH-PEG2-CH2COONHS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.